3-Keto petromyzonol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |
InChI Key |
WKLORKLFLMTHHY-OMXCXIKASA-N |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Scent of Return: A Technical Guide to the Discovery and Isolation of Sea Lamprey Migratory Pheromones
For Researchers, Scientists, and Drug Development Professionals
The sea lamprey (Petromyzon marinus), a basal vertebrate, has a remarkable anadromous life cycle, guided by a sophisticated sense of smell. Migratory adults returning from oceanic feeding grounds locate freshwater spawning streams by detecting chemical cues, or pheromones, released by conspecific larvae residing in those streams. The discovery and isolation of these migratory pheromones have been a significant endeavor in chemical ecology, with implications for controlling invasive sea lamprey populations in the Great Lakes and for understanding vertebrate olfactory evolution. This technical guide provides an in-depth overview of the core methodologies and key findings in the identification of these potent chemical signals.
The Migratory Pheromone Complex: A Tale of Two Classes
The sea lamprey migratory pheromone is not a single compound but a complex mixture of at least two distinct classes of molecules: sulfated steroids and a fatty acid derivative. This multi-component nature likely provides a robust and specific signal for migrating adults.
The Sulfated Steroid Components
A significant breakthrough in understanding the sea lamprey migratory cue was the identification of a mixture of three sulfated steroids. These compounds are bile acid derivatives produced by the larvae.[1]
-
Petromyzonamine disulfate (PADS): A novel steroid characterized by an unprecedented 1-(3-aminopropyl)pyrrolidin-2-one (B13488) subunit.[1]
-
Petromyzosterol disulfate (PSDS): Another novel sulfated steroid.
-
Petromyzonol (B13829) sulfate (B86663) (PS): A known lamprey-specific bile acid derivative.[2]
The Fatty Acid Derivative Component
More recently, a fatty acid derivative has been identified as a crucial component of the migratory pheromone blend.[3]
-
(+)-(2S,3S,5R)-tetrahydro-3-hydroxy-5-[(1R)-1-hydroxyhexyl]-2-furanoctanoic acid: This dihydroxylated tetrahydrofuran (B95107) fatty acid, also known as (+)-petromyric acid A [(+)-PMA], has been shown to be a potent attractant for migratory adults.[3]
Experimental Protocols: A Bioassay-Guided Approach
The isolation and identification of these picomolar-active compounds were achieved through a meticulous process known as bioassay-guided fractionation. This iterative approach combines chemical separation techniques with biological assays to progressively purify the active components from a complex mixture.
Collection of Larval-Conditioned Water
The starting material for pheromone isolation is water conditioned by the presence of sea lamprey larvae.
-
Procedure: Large numbers of sea lamprey larvae are held in tanks with a continuous flow of water. The effluent water, containing the released pheromones, is collected for extraction. For example, submilligram quantities of the sulfated steroids were isolated from 8,000 liters of larval holding water.
Solid-Phase Extraction (SPE)
The dilute pheromones in the conditioned water are concentrated using solid-phase extraction.
-
Stationary Phase: A mixed-mode cartridge combining cation-exchange and reversed-phase properties is effective for extracting compounds like 3-keto petromyzonol sulfate (3kPZS), a related mating pheromone. For other pheromone components, ion-pairing reagents like triethylamine (B128534) can be used during SPE.
-
Elution: The retained compounds are then eluted from the SPE cartridge using an appropriate solvent, such as methanol (B129727).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The concentrated extract is then subjected to further separation and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent, such as methanol or acetonitrile, is employed to separate the compounds based on their polarity.
-
Example Gradient: A simple water-methanol gradient can elute derivatized 3kPZS in just over 10 minutes on a standard 150 mm column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a sensitive method for ionizing the pheromone molecules.
-
Detection: Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of the target compounds, with limits of detection reported to be below 0.1 ng/L (210 fM) for 3kPZS.
-
Electro-olfactogram (EOG) Recordings
EOG is a crucial bioassay used to screen the fractions from chromatography for olfactory activity. It measures the voltage potential change from the surface of the olfactory epithelium in response to an odorant.
-
Preparation: An adult sea lamprey is anesthetized and immobilized. The olfactory sac is exposed, and a recording electrode is placed on the surface of the olfactory epithelium, while a reference electrode is placed elsewhere on the head.
-
Stimulus Delivery: Fractions from the chromatography are diluted and applied to the olfactory epithelium.
-
Data Analysis: The amplitude of the EOG response is proportional to the strength of the olfactory stimulus. This allows for the identification of fractions containing compounds that the lamprey can smell. Detection thresholds for some pheromones are as low as 10-12 M.
Two-Choice Maze Behavioral Assay
Fractions that elicit a strong EOG response are then tested in a behavioral assay to determine if they are attractive to migratory sea lamprey. A two-choice maze is a common apparatus for this purpose.
-
Apparatus: The maze consists of a central release area and two arms, each receiving a different water cue. The water is recirculated to maintain constant concentrations of the test and control substances. The dimensions can vary, but one design for sea lamprey trials involved a 1 m long by 0.50 m wide ramp with a 90 mm wide and 50 mm deep wetted channel.
-
Procedure: A sea lamprey is placed in the release area and allowed to choose between the two arms. One arm contains the water with the test fraction, while the other contains control water. The time the lamprey spends in each arm is recorded.
-
Data Analysis: A statistically significant preference for the arm containing the test fraction indicates that the compound(s) in that fraction are behaviorally attractive.
Quantitative Data on Pheromone Potency
The following tables summarize the quantitative data on the olfactory and behavioral potency of the identified sea lamprey migratory pheromones.
| Compound | Olfactory Detection Threshold (EOG) | Reference |
| Petromyzonol sulfate (PS) | ~10-12 M | |
| Allocholic acid (ACA) | ~10-12 M | |
| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M (potent stimulant) |
| Compound | Behavioral Attraction Concentration | Assay Type | Reference |
| This compound sulfate (3kPZS) | 10-14 to 10-10 M | In-stream trapping | |
| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M | In-stream choice |
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of sea lamprey migratory pheromones.
Experimental Workflow
Caption: Bioassay-guided fractionation workflow for sea lamprey pheromone discovery.
Olfactory Signaling Pathway for Sulfated Steroids
Caption: Proposed signaling pathway for sulfated steroid pheromones in sea lamprey.
Olfactory Signaling Pathway for Fatty Acid Derivatives
While the precise signaling cascade for fatty acid derivatives like (+)-PMA is still under investigation, it is hypothesized to follow a similar G-protein coupled receptor pathway.
Caption: Hypothesized signaling pathway for fatty acid derivative pheromones.
Conclusion and Future Directions
The identification of the sea lamprey's multi-component migratory pheromone represents a landmark achievement in chemical ecology. The detailed experimental protocols outlined in this guide have been instrumental in this success and provide a roadmap for the discovery of other aquatic chemical cues. The extreme potency of these pheromones highlights the remarkable sensitivity of the vertebrate olfactory system.
Future research will likely focus on several key areas:
-
Complete Characterization of the Pheromone Blend: Identifying all the minor components of the migratory pheromone and understanding their synergistic effects.
-
Elucidation of the Fatty Acid Derivative Signaling Pathway: Characterizing the specific receptors and downstream signaling molecules involved in the detection of (+)-PMA.
-
Application in Sea Lamprey Control: Optimizing the use of synthetic pheromones to trap migrating adults and disrupt their spawning behavior, providing an environmentally friendly tool for managing this invasive species.
-
Evolutionary Insights: Using the sea lamprey as a model to understand the evolution of vertebrate olfactory systems and pheromonal communication.
The continued exploration of the sea lamprey's chemical world promises to yield further insights into the intricate ways in which animals perceive and interact with their environment, with tangible benefits for both basic science and applied conservation efforts.
References
- 1. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty-acid derivative acts as a sea lamprey migratory pheromone - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Symphony of Bile Acids: From Digestion to Pheromonal Communication
An In-depth Technical Guide on the Evolutionary Significance, Molecular Mechanisms, and Experimental Analysis of Bile Acid Derivatives as Pheromones for Researchers, Scientists, and Drug Development Professionals.
Abstract
The evolution of chemical communication is a cornerstone of animal behavior and speciation. Among the diverse array of signaling molecules, bile acid derivatives have emerged as a fascinating class of pheromones, particularly in aquatic vertebrates. Originally evolved for their role in digestion, these cholesterol metabolites have been co-opted to serve as potent chemical cues, mediating critical behaviors such as migration, mate selection, and species recognition. This technical guide provides a comprehensive overview of the evolutionary significance of bile acid derivatives as pheromones, with a particular focus on the well-studied sea lamprey model. We delve into the molecular intricacies of their biosynthesis, the signaling pathways they activate upon detection, and the detailed experimental protocols required for their study. This document is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and drug development, offering insights into the evolution of chemical signaling and providing the methodological foundation for future investigations.
Introduction: The Dual Role of Bile Acids
Bile acids are steroid acids primarily synthesized in the liver from cholesterol. Their classical role is in the emulsification of fats in the intestine, facilitating digestion and absorption.[1][2] However, in certain vertebrate lineages, particularly in ancient jawless fish like the sea lamprey (Petromyzon marinus), these molecules have evolved a secondary function as potent pheromones.[3][4] This dual functionality provides a unique window into the evolutionary processes by which existing physiological molecules can be repurposed for communication.
In the sea lamprey, larval stages produce and excrete bile acids as metabolic byproducts, which serve as a migratory pheromone, guiding adult lampreys to suitable spawning streams.[5] Upon reaching sexual maturity, male lampreys, who cease feeding and whose digestive systems degenerate, produce a different blend of bile acids that act as a potent sex pheromone, attracting ovulating females. This clear life-stage-dependent shift in function underscores the evolutionary adaptation of bile acid metabolism for reproductive success.
Quantitative Analysis of Bile Acid Pheromones
The precise identification and quantification of bile acid derivatives are crucial for understanding their role as pheromones. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.
Table 1: Concentrations of Key Bile Acid Pheromones in Sea Lamprey
| Bile Acid Derivative | Abbreviation | Life Stage/Sex | Tissue/Fluid | Concentration Range | Reference |
| 3-keto Petromyzonol Sulfate | 3kPZS | Spermiating Male | Water | 10⁻¹³ - 10⁻¹² M | |
| Petromyzonol Sulfate | PZS | Larvae | Water | 10⁻¹³ - 10⁻¹² M | |
| 3-keto Allocholic Acid | 3kACA | Spermiating Male | Water | Variable | |
| Allocholic Acid | ACA | Larvae | Water | Variable | |
| Petromyzonamine Disulfate | PADS | Larvae, Adults | Liver | ng/g tissue |
Olfactory Detection and Electrophysiological Responses
The detection of bile acid pheromones occurs in the olfactory epithelium, where they bind to specific receptors on the surface of olfactory sensory neurons. The electro-olfactogram (EOG) is a powerful technique used to measure the summated generator potentials of these neurons in response to odorant stimulation, providing a quantitative measure of olfactory sensitivity.
Table 2: Electro-olfactogram (EOG) Responses to Bile Acid Pheromones in Fish
| Species | Bile Acid Derivative | Detection Threshold (M) | Relative Potency | Reference |
| Sea Lamprey (P. marinus) | This compound Sulfate | 10⁻¹³ | High | |
| Sea Lamprey (P. marinus) | Petromyzonol Sulfate | 10⁻¹² | High | |
| Pintado Catfish (P. corruscans) | Taurocholic Acid | 10⁻⁹ | High | |
| Pintado Catfish (P. corruscans) | Taurochenodeoxycholic Acid | 10⁻⁹ | High | |
| Zebrafish (D. rerio) | Lithocholic Acid | 10⁻⁸ | Moderate |
Signaling Pathways in Chemosensation
The binding of bile acid pheromones to their receptors initiates a cascade of intracellular events that ultimately leads to the generation of an action potential and the transmission of the signal to the brain. While the complete signaling pathways in olfactory neurons are still under investigation, evidence points to the involvement of both G protein-coupled receptors (GPCRs) and nuclear receptors.
Olfactory Receptor Class A (ORA) Family
Recent studies in zebrafish have identified the Olfactory Receptor Class A (ORA) gene family, orthologous to mammalian vomeronasal receptors, as the likely receptors for bile acid pheromones. These GPCRs exhibit differential binding affinities for various bile acid derivatives, suggesting a mechanism for discriminating between different pheromonal cues.
Downstream Signaling Cascades
Upon activation, it is hypothesized that ORA receptors couple to G-proteins, leading to the activation of downstream effector enzymes such as adenylyl cyclase or phospholipase C. This results in the production of second messengers like cAMP or IP₃, which in turn gate ion channels, leading to the depolarization of the olfactory sensory neuron.
Bile Acid Pheromone Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of the bile salt nuclear receptor FXR in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of the bile salt nuclear receptor FXR in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
The Role of 3-Keto Petromyzonol in Sea Lamprey Spawning Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, has been the subject of extensive research aimed at controlling its populations. A key vulnerability in the sea lamprey's life cycle is its reliance on chemical communication for reproduction. This technical guide provides an in-depth examination of the pivotal role of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative, in orchestrating the spawning behavior of sea lampreys. It serves as the primary component of the male sex pheromone, eliciting powerful behavioral and physiological responses in ovulating females. This document details the biosynthesis of 3kPZS, its perception by the olfactory system, and the subsequent signaling pathways that drive the characteristic upstream migratory and nesting behaviors. Furthermore, this guide presents a compilation of quantitative data from key studies, outlines detailed experimental protocols for behavioral and electrophysiological assays, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development and pest management.
Introduction
The sea lamprey's reproductive strategy is heavily dependent on a sophisticated system of chemical communication. After a parasitic phase in open waters, adult sea lampreys migrate into streams to spawn and then die. The coordination of this once-in-a-lifetime reproductive event is mediated by a complex bouquet of pheromones. Among these, 3-keto petromyzonol sulfate (3kPZS) has been identified as a critical component of the male sex pheromone that signals nesting sites to receptive females.[1] The potency and specificity of 3kPZS have made it a focal point for the development of novel and environmentally benign methods for sea lamprey control, including pheromone-baited trapping and behavioral manipulation.[2][3] This guide synthesizes the current scientific understanding of 3kPZS's role in sea lamprey spawning, providing a technical resource for ongoing research and development efforts.
Biosynthesis and Release of this compound
During their spawning migration, adult sea lampreys cease feeding, and their physiology undergoes a dramatic transformation to support reproduction. In spermiating males, the liver becomes a primary site for the synthesis of pheromone precursors. While the complete biosynthetic pathway is still under investigation, it is understood that 3kPZS is a bile acid derivative synthesized in the liver. Unlike in their larval stage where bile acids are excreted via the gut, adult sea lampreys, which have a degenerated digestive system, release 3kPZS through their gills. This mode of release allows for the continuous dissemination of the pheromone into the water column, creating a chemical plume that guides ovulating females.
Olfactory Detection and Signaling Pathways
The sea lamprey possesses a highly sensitive olfactory system capable of detecting minute concentrations of 3kPZS in the aquatic environment. The detection of this pheromone initiates a cascade of neuronal and endocrine events that culminate in specific spawning behaviors.
Olfactory Sensory Neuron Activation
The binding of 3kPZS to specific olfactory receptors on the cilia of olfactory sensory neurons (OSNs) is the initial step in pheromone perception. While the specific receptors for 3kPZS are a subject of ongoing research, it is known that the olfactory epithelium of the sea lamprey is acutely sensitive to this compound.
Neuronal Signaling Pathway
Upon receptor binding, a signal transduction cascade is initiated within the OSN, leading to its depolarization and the generation of action potentials. These signals are then transmitted to the olfactory bulb, a primary processing center in the brain. From the olfactory bulb, the information is relayed to higher brain regions, including those involved in motor control and endocrine regulation, ultimately leading to the initiation of upstream swimming and other spawning-related behaviors.
References
3-Keto Petromyzonol as a Semiochemical in Aquatic Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent semiochemical that plays a critical role in the life cycle of the sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes. This bile acid derivative, released by spermiating males, functions as a powerful sex pheromone, attracting ovulating females to nesting sites and thereby synchronizing spawning activities.[1] The acute sensitivity and specificity of the sea lamprey's olfactory system to 3kPZS make it a focal point for research into vertebrate chemical communication and a promising target for biocontrol strategies. This technical guide provides a comprehensive overview of the role of 3kPZS in aquatic ecosystems, with a focus on its quantitative effects, the experimental protocols used to study it, and the underlying biological pathways.
Introduction
The sea lamprey's reliance on chemical cues for migration and reproduction presents a unique opportunity for targeted management strategies.[2] 3-keto petromyzonol sulfate, a component of the male sea lamprey's multi-component sex pheromone, has been extensively studied for its role in attracting mature females.[1][3] This compound is detected by the female's olfactory system at exceptionally low concentrations, triggering distinct behavioral and physiological responses.[4] Understanding the intricacies of 3kPZS signaling is not only crucial for developing effective lamprey control methods but also offers valuable insights into the evolution of pheromonal communication in vertebrates.
Quantitative Data on the Effects of this compound Sulfate
The biological activity of 3kPZS is highly concentration-dependent. Both electrophysiological and behavioral responses in female sea lampreys have been quantified, providing a clear picture of the compound's potency.
Table 1: Electrophysiological and Behavioral Response Thresholds of Sea Lamprey to 3kPZS
| Response Type | Effective Concentration (Molar) | Experimental Method | Notes |
| Electrophysiological Detection | 10⁻¹³ M | Electro-olfactogram (EOG) | Represents the lowest concentration that elicits a detectable electrical response from the olfactory epithelium. |
| Behavioral Attraction | 10⁻¹² M to 10⁻¹⁴ M | Two-choice flume assay & In-stream tracking | Ovulating females exhibit a preference for and swim towards sources releasing 3kPZS within this concentration range. |
| Increased Swimming Activity | 10⁻¹⁰ M | Behavioral Observation | Exposure to this concentration leads to a general increase in locomotor activity in mature females. |
| Trap Entry | 10⁻¹¹ M to 10⁻¹⁴ M | Field Trapping Experiments | Baiting traps with 3kPZS in this concentration range significantly increases the capture rate of ovulating females. |
Table 2: Release Rates of this compound Sulfate by Male Sea Lamprey
| Parameter | Value | Method of Quantification | Notes |
| Average Release Rate | ~0.5 mg/hour | Water sample analysis (HPLC) | Release rates can vary among individuals. |
| Mass-adjusted Release | Decreases with increasing body mass | Water sample analysis (HPLC) | Smaller males exhibit higher mass-adjusted release rates of 3kPZS. |
| Response to Conspecifics | Increased release | Water sample analysis (HPLC) | Males increase their 3kPZS release in response to the presence of pheromones from other males. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the semiochemical properties of 3kPZS.
Quantification of this compound Sulfate Release
This protocol describes the collection and analysis of water samples to determine the release rate of 3kPZS from male sea lampreys.
Materials:
-
Glass holding tanks (5 L)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detector
-
3kPZS standard
Procedure:
-
Place an individual spermiating male sea lamprey in a 5 L glass tank filled with a known volume of water for a set period (e.g., 2 hours).
-
After the holding period, remove the lamprey and collect a water sample.
-
Concentrate the 3kPZS from the water sample using a C18 SPE cartridge.
-
Elute the 3kPZS from the SPE cartridge with methanol.
-
Analyze the eluate using an HPLC system. A simple HPLC method involves derivatization of the ketone group with dansyl hydrazine, allowing for UV detection at 333 nm or fluorescence detection at 518 nm.
-
Quantify the amount of 3kPZS by comparing the peak area to a standard curve generated with known concentrations of 3kPZS.
-
Calculate the release rate by dividing the total amount of 3kPZS by the holding time and the mass of the lamprey (for mass-adjusted rates).
Electro-olfactogram (EOG) Recording
EOG is used to measure the electrical response of the olfactory epithelium to chemical stimuli, providing a measure of olfactory sensitivity.
Materials:
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Micromanipulator
-
Glass capillary electrodes filled with saline-agar
-
Reference electrode (Ag/AgCl)
-
AC/DC amplifier
-
Data acquisition system
-
Peristaltic pump for odorant delivery
-
3kPZS solutions of varying concentrations
Procedure:
-
Anesthetize an adult sea lamprey and secure it in a stereotaxic device.
-
Expose the olfactory epithelium by dissection.
-
Place the recording electrode on the surface of the olfactory epithelium using a micromanipulator.
-
Place the reference electrode on the nearby skin.
-
Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
-
Introduce solutions of 3kPZS at different concentrations into the water flow for a set duration.
-
Record the resulting electrical potential changes (EOG responses).
-
Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across individuals.
Two-Choice Flume Behavioral Assay
This assay is used to determine the behavioral preference of sea lampreys for a water source containing a chemical cue.
Materials:
-
Two-current choice flume with a central choice arena.
-
Flow meters to ensure equal flow rates in both channels.
-
Video camera for recording lamprey behavior.
-
Behavioral analysis software.
-
3kPZS solution and a control (water).
Procedure:
-
Acclimate an ovulating female sea lamprey to the flume environment.
-
Introduce the 3kPZS solution into one channel of the flume and the control water into the other at a constant, low flow rate.
-
Release the lamprey into the downstream end of the flume.
-
Record the amount of time the lamprey spends in each of the two channels for a set period.
-
A significant preference for the channel containing 3kPZS indicates an attractive behavioral response.
Signaling Pathways and Biosynthesis
Olfactory Signaling Pathway
The detection of 3kPZS initiates a cascade of events, starting from receptor binding in the olfactory epithelium and culminating in behavioral and physiological responses.
Caption: Olfactory signaling pathway of 3kPZS in sea lamprey.
Biosynthesis of this compound Sulfate
3kPZS is a bile acid derivative synthesized in the liver of male sea lampreys. While the complete pathway is still under investigation, it is known to be derived from cholesterol, with petromyzonol sulfate (PZS) as its immediate precursor.
Caption: Hypothesized biosynthetic pathway of 3kPZS.
Experimental Workflow: From Identification to Behavioral Validation
The identification and characterization of 3kPZS as a semiochemical followed a systematic experimental workflow.
Caption: Experimental workflow for 3kPZS identification.
Conclusion and Future Directions
This compound sulfate is a cornerstone of chemical communication in sea lampreys, with profound implications for their reproductive success. The data and protocols outlined in this guide provide a foundation for further research into the intricate world of aquatic semiochemicals. Future research should focus on elucidating the complete biosynthetic and degradation pathways of 3kPZS, identifying the full complement of receptors and their downstream signaling cascades, and exploring the potential for synergistic or antagonistic interactions with other compounds in the sea lamprey's chemical landscape. Such knowledge will not only advance our understanding of vertebrate chemical ecology but also pave the way for the development of more sophisticated and environmentally benign methods for controlling invasive species. The registration of 3kPZS as the first vertebrate pheromone biopesticide by the USEPA underscores the tangible applications of this fundamental research.
References
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular machinery underlying the production of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent migratory and reproductive pheromone in the sea lamprey (Petromyzon marinus). Understanding the genetic regulation of 3kPZS biosynthesis is pivotal for developing novel, targeted control strategies for this invasive species and offers broader insights into vertebrate steroidogenesis and chemical communication. This document provides a synthesis of current research, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows.
Core Biochemical Pathway and Regulatory Genes
The biosynthesis of 3kPZS is intrinsically linked to the sea lamprey's bile acid metabolism. This pathway involves a series of enzymatic modifications of cholesterol. Key genes and enzymes have been identified as critical control points in this process. Mature male sea lampreys, in particular, upregulate the expression of genes encoding for the enzymes responsible for converting petromyzonol sulfate (PZS) to the more potent 3kPZS, which then acts as a powerful attractant for ovulating females.[1][2][3][4]
Key Enzymes and Corresponding Genes:
-
Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classic bile acid synthesis pathway. Its expression is significantly downregulated in the liver of adult sea lampreys to reduce the overall production of bile salts, which can be toxic.[5] However, CYP7A1 expression is notably induced in the adult intestine.
-
UDP-glucuronosyltransferase (UGT): This enzyme family is involved in the detoxification and excretion of various compounds. In sea lampreys, UGTs play a role in the biotransformation of phenolic compounds. While not directly in the 3kPZS synthesis pathway, their activity is relevant to overall steroid and xenobiotic metabolism in the lamprey.
-
Sulfotransferase (SULT): Specifically, a petromyzonol sulfotransferase (PZ-SULT) is responsible for the sulfation of petromyzonol, a critical step in the formation of PZS, the immediate precursor to 3kPZS. This enzyme shows high specificity for its substrate.
Quantitative Data on Gene Expression and Enzyme Activity
The following tables summarize the key quantitative findings from studies on the gene expression and enzymatic activity related to 3kPZS production.
Table 1: Relative mRNA Expression of CYP7A1 in Sea Lamprey Tissues
| Life Stage | Tissue | Relative mRNA Expression Change | Reference |
| Adult vs. Larva | Liver | Greatly Reduced | |
| Adult vs. Larva | Kidney | Increased >50-fold | |
| Adult vs. Larva | Distal Intestine | Induced nearly 100-fold |
Table 2: UDP-glucuronosyltransferase (UDPGT) Kinetics for Phenolic Substrates
| Species | Vmax (nmol/min·mg) | Km (µM) | Reference |
| Sea Lamprey | 0.68 | 261 | |
| Bluegill | 1.52 | 58 | |
| Rainbow Trout | 1.82 | 97 | |
| Channel Catfish | 1.46 | 172 |
Table 3: Petromyzonol Sulfotransferase (PZ-SULT) Activity
| Enzyme Preparation | Substrate | Specific Activity | Reference |
| Crude Larval Liver Extract | Petromyzonol (PZ) | 3.32 pmol/min/mg tissue | |
| Crude Juvenile Liver Extract | Petromyzonol (PZ) | 0.355 pmol/min/mg tissue | |
| Purified (Affinity Column) | Petromyzonol (PZ) | 1.2 nmol/min/mg | |
| Crude Larval Liver Extract | 3-keto-Petromyzonol | ~85% of PZ activity |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in 3kPZS production and its study, the following diagrams have been generated using Graphviz.
Caption: Biosynthesis pathway of this compound Sulfate.
Caption: Workflow for gene expression analysis in sea lamprey.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the study of gene expression related to 3kPZS production.
Tissue Collection and RNA Extraction
-
Animal Handling: Sea lampreys at various life stages (larval, juvenile, adult) are collected and anesthetized.
-
Tissue Dissection: Tissues of interest, such as the liver, gills, and intestine, are rapidly dissected and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction: Total RNA is extracted from the homogenized tissues using commercially available kits (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Species-specific primers for target genes (e.g., CYP7A1, SULT) and reference genes (e.g., β-actin, GAPDH) are designed based on known sea lamprey sequences.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method in a real-time thermal cycler. The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference genes.
In Situ Hybridization
-
Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes are synthesized by in vitro transcription from a linearized plasmid containing the target gene sequence.
-
Tissue Preparation: Embryos or dissected tissues are fixed in 4% paraformaldehyde, dehydrated through a methanol (B129727) series, and stored at -20°C.
-
Hybridization: The fixed tissues are rehydrated, permeabilized with proteinase K, and pre-hybridized. Hybridization with the DIG-labeled probe is carried out overnight at an elevated temperature (e.g., 65-70°C).
-
Washes and Detection: Post-hybridization washes are performed to remove unbound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate.
-
Imaging: The stained tissues are cleared and imaged using a microscope to visualize the spatial distribution of the target mRNA.
Enzyme Assays
-
Tissue Homogenization: Tissues (e.g., liver) are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Subcellular Fractionation: The homogenate is centrifuged to separate the cytosolic and microsomal fractions, which contain different classes of enzymes.
-
Enzyme Reaction: The enzymatic reaction is initiated by adding the substrate (e.g., petromyzonol for SULT assay, or a phenolic compound for UGT assay) and necessary co-factors (e.g., PAPS for SULT, UDPGA for UGT) to the enzyme preparation.
-
Product Detection: The reaction is incubated for a specific time and then stopped. The formation of the product is quantified using methods such as thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by spectrophotometric or fluorometric methods.
-
Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
This guide provides a foundational understanding of the genetic and biochemical basis of this compound production in the sea lamprey. Further research into the upstream regulatory networks and the precise mechanisms of gene activation will be crucial for the development of innovative and effective control strategies for this invasive species.
References
- 1. researchgate.net [researchgate.net]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic adaptation of bile acids and cholesterol after biliary atresia in lamprey via transcriptome-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Conservation of Pheromonal Signaling in Lampreys: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), a basal vertebrate, presents a unique model for understanding the evolution and conservation of chemical communication. Its life cycle is heavily orchestrated by a sophisticated pheromonal system, primarily composed of bile acids and polyamines, that dictates critical behaviors such as migration and reproduction. This technical guide provides an in-depth examination of the conserved signaling pathways involved in lamprey pheromone detection, from receptor activation to neuroendocrine and behavioral outputs. We synthesize current research to present detailed signaling cascades, quantitative data on pheromone potency, and the experimental protocols used to elucidate these mechanisms. This document serves as a comprehensive resource for researchers in neurobiology, endocrinology, and chemical ecology, as well as for professionals in drug development interested in neuromodulatory pathways and targeted pest control.
Introduction to Lamprey Pheromonal Communication
Lampreys, as one of the oldest living lineages of vertebrates, offer a window into the foundational mechanisms of vertebrate sensory biology.[1] Their olfactory system is crucial for survival, guiding behaviors such as locating spawning habitats and finding mates.[1][2] Unlike many vertebrates where pheromone identification has been elusive, several key compounds and their functions have been well-characterized in lampreys.[2][3] These pheromones are not only vital for lamprey life history but also present unique opportunities for developing species-specific control methods for invasive populations, such as those in the North American Great Lakes.
The lamprey pheromonal system can be broadly categorized into two types:
-
Migratory Pheromones: Released by larvae, these cues signal the presence of suitable upstream spawning habitats to migrating adults.
-
Mating Pheromones: Released by sexually mature males, these complex blends attract ovulating females to nests, synchronize spawning, and mediate intra-sexual competition.
This guide will dissect the molecular and physiological underpinnings of how these chemical signals are detected and transduced into a coordinated response, highlighting the conserved nature of these ancient pathways.
Lamprey Pheromones: Identity and Function
Lamprey pheromones are primarily derived from bile acids, a class of molecules used for digestion in larval stages that have been co-opted for signaling in adults. This evolutionary trajectory provides a fascinating case of functional repurposing. A summary of the major identified pheromones is presented in Table 1.
| Pheromone | Abbreviation | Chemical Name | Source | Primary Function(s) | Citations |
| 3-keto Petromyzonol Sulfate | 3kPZS | 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate | Larvae & Spermiating Males | Major migratory cue; Potent female sex attractant. | |
| Petromyzonol Sulfate | PZS | 3α,7α,12α,24-tetrahydroxy-5α-cholan 24-sulfate | Larvae | Migratory cue for adults. | |
| Allocholic Acid | ACA | 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid | Larvae | Migratory cue for adults. | |
| 3-keto Allocholic Acid | 3kACA | 7α,12α-dihydroxy-3-oxo-5α-cholan-24-oic acid | Spermiating Males | Primer pheromone; antagonizes neuroendocrine effects of 3kPZS in pre-spermiating males. | |
| 3,12-diketo-4,6-petromyzonene-24-sulfate | DkPES | 3,12-diketo-4,6-petromyzonene-24-sulfate | Spermiating Males | Enhances the attractiveness of 3kPZS for females. | |
| Spermine | - | N,N′-Bis(3-aminopropyl)butane-1,4-diamine | Male Semen | Sex pheromone that attracts ovulated females. |
Table 1: Major Lamprey Pheromones and Their Functions. This table summarizes the key identified pheromonal compounds in the sea lamprey, their origin, and their established roles in guiding behavior and physiology.
Olfactory Receptors and Signal Transduction
The detection of these diverse chemical cues is mediated by several families of olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). The lamprey genome contains a repertoire of genes from multiple chemosensory receptor families, indicating an early origin for this diversity in the vertebrate lineage.
| Receptor Family | Abbreviation | Known Ligands (Lamprey) | Expression Notes | Citations |
| Odorant Receptors | OR | Unspecified bile acids, amino acids | Expressed in the olfactory organ. Represents an ancient family of vertebrate ORs. | |
| Trace Amine-Associated Receptors | TAARs | Spermine, Cadaverine | Expressed in the olfactory organ. TAAR348 is activated by spermine. | |
| Vomeronasal Receptors, Type 1 | V1Rs | Unspecified | Expressed in olfactory sensory neurons in a sparse pattern. | |
| Vomeronasal Receptors, Type 2 | V2Rs | None (olfactory) | Genes are present in the genome but do not appear to be expressed in OSNs or serve an olfactory function. |
Table 2: Olfactory Receptor Families in Lamprey. This table outlines the major families of chemosensory receptors identified in lampreys, their known ligands, and their expression patterns within the olfactory system.
Intracellular Signaling Cascade
Upon binding of a pheromone to its cognate G protein-coupled receptor (GPCR) on an OSN, a conserved intracellular signaling cascade is initiated. While the specific components for each lamprey receptor are still under investigation, the pathway is homologous to the canonical vertebrate olfactory signaling cascade.
Diagram 1: Generalized Olfactory Signal Transduction Cascade. This diagram illustrates the conserved G protein-coupled receptor pathway within a lamprey olfactory sensory neuron following pheromone binding.
Neuroendocrine and Olfactomotor Pathways
The electrical signal generated in the OSNs is relayed to the brain, where it triggers both immediate behavioral responses and slower, profound physiological changes through the neuroendocrine system.
Neuroendocrine Regulation of Reproduction
Pheromonal cues, particularly 3kPZS, act as powerful primers for the reproductive system. Detection of these signals initiates a cascade through the Hypothalamic-Pituitary-Gonadal (HPG) axis, synchronizing sexual maturation and readiness across the population. Exposure to male pheromones can accelerate gametogenesis in both males and females and stimulate pheromone release in other mature males.
The proposed pathway involves the upregulation of lamprey gonadotropin-releasing hormone (lGnRH), which in turn stimulates the gonads to produce steroids like 15α-hydroxyprogesterone (15α-P). This steroid then acts locally to induce spermatogenesis and travels to the liver and gills to increase the synthesis and release of pheromones, creating a positive feedback loop.
Diagram 2: Pheromone-Induced Neuroendocrine Cascade. This diagram shows the signaling pathway from pheromone detection to the activation of the HPG axis, leading to hormonal changes and physiological reproductive responses.
Olfactomotor Pathways for Behavioral Responses
The transformation of an odor into a directed movement, such as swimming upstream towards a mate, is controlled by dedicated olfactomotor pathways. In the lamprey, two primary pathways have been identified that connect the olfactory bulb to locomotor control centers in the brainstem.
-
Medial Pathway: Originates in the accessory olfactory organ and projects via the medial olfactory bulb directly to the posterior tuberculum (PT), a region homologous to the mammalian ventral tegmental area.
-
Lateral Pathway: Originates in the main olfactory epithelium and projects via the main olfactory bulb to the lateral pallium (cortex), which then sends excitatory projections to the PT.
From the PT, signals are relayed to the mesencephalic locomotor region (MLR), which activates spinal central pattern generators to produce rhythmic swimming movements.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 3-Keto Petromyzonol
These application notes provide a comprehensive guide for the chemical synthesis, purification, characterization, and biological evaluation of 3-Keto petromyzonol (B13829) for research purposes. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, neurobiology, and drug development.
Introduction
3-Keto petromyzonol is a steroidal bile acid derivative that functions as a potent sex pheromone in the sea lamprey (Petromyzon marinus)[1][2]. Released by spermiating males, it attracts ovulating females, playing a crucial role in their reproductive behavior[3][4]. Specifically, the sulfated form, this compound sulfate (B86663) (3kPZS), modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis[5]. The ability to synthesize this compound is essential for studying its mechanism of action, for investigating the neurobiology of olfaction in vertebrates, and for developing potential species-specific control agents for the invasive sea lamprey population.
This document outlines a detailed protocol for the chemical synthesis of this compound starting from the readily available bile acid, cholic acid. It also provides protocols for the purification and characterization of the synthesized compound, as well as for key biological assays to evaluate its efficacy as an olfactory stimulant.
Chemical Synthesis of this compound
The synthesis of this compound from cholic acid involves a multi-step process, beginning with the conversion of cholic acid to its methyl ester, followed by the protection of the 7- and 12-hydroxyl groups, selective oxidation of the 3-hydroxyl group to a ketone, and finally, deprotection to yield the target molecule. A key transformation is the inversion of stereochemistry at the C-5 position from the cis (5β) configuration in cholic acid to the trans (5α) configuration found in petromyzonol, which can be achieved through an oxidation-reduction sequence. The final step in the synthesis of petromyzonol is the reduction of the carboxylic acid at C-24 to a primary alcohol. The subsequent oxidation of the 3-hydroxyl group of petromyzonol yields this compound.
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound from cholic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Petromyzonol from Cholic Acid
A detailed procedure for the conversion of cholic acid to petromyzonol has been previously described. This multi-step process involves the critical inversion of configuration at C-5. The key steps are:
-
Esterification: Cholic acid is converted to methyl cholate.
-
Protection: The 7- and 12-hydroxyl groups of methyl cholate are protected.
-
Oxidation: The protected methyl cholate is oxidized to form a 1,4-dien-3-one.
-
Stereoselective Reduction: The dienone is stereoselectively reduced to yield methyl allocholate (5α configuration).
-
Reduction of Ester: Methyl allocholate is reduced with a strong reducing agent like lithium aluminum hydride to yield petromyzonol.
Step 2: Selective Oxidation of Petromyzonol to this compound
The final step is the selective oxidation of the 3-hydroxyl group of petromyzonol. Two common methods for this transformation are Jones oxidation and Swern oxidation.
Method A: Jones Oxidation
-
Materials: Petromyzonol, Acetone (B3395972) (anhydrous), Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
Procedure:
-
Dissolve Petromyzonol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Method B: Swern Oxidation
-
Materials: Petromyzonol, Dichloromethane (B109758) (anhydrous), Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO, anhydrous), Triethylamine (B128534) (or another hindered base like diisopropylethylamine).
-
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO in anhydrous dichloromethane.
-
Stir the mixture for a short period to form the active oxidant.
-
Add a solution of Petromyzonol in anhydrous dichloromethane dropwise to the reaction mixture.
-
After stirring for a specified time, add triethylamine to the mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1-5 | Cholic Acid | Various (see) | Petromyzonol | Not reported |
| 6 (Jones) | Petromyzonol | Jones Reagent | This compound | 70-90% |
| 6 (Swern) | Petromyzonol | DMSO, Oxalyl Chloride, Et3N | This compound | 85-95% |
Purification and Characterization
Experimental Protocol: Purification by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column is suitable for the separation of bile acids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or acetic acid to improve peak shape.
-
Procedure:
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the product from impurities.
-
Collect the fractions corresponding to the product peak.
-
Evaporate the solvent to obtain the purified this compound.
-
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show the absence of the proton signal corresponding to the 3-hydroxyl group and the appearance of characteristic signals for the protons adjacent to the new ketone. The ¹³C NMR spectrum should show a downfield shift for the C-3 carbon, confirming the presence of the carbonyl group.
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer (e.g., ESI-MS or FAB-MS).
-
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C24H40O4, MW: 392.57 g/mol ).
-
Biological Evaluation
Experimental Protocol: Electro-olfactogram (EOG) Recording
EOG is a technique used to measure the electrical response of the olfactory epithelium to odorants.
-
Animals: Adult sea lampreys.
-
Procedure: A detailed protocol for EOG recordings in sea lamprey has been established.
-
Anesthetize an adult sea lamprey.
-
Secure the lamprey in a holder and perfuse its gills with oxygenated water.
-
Expose the olfactory epithelium.
-
Place recording and reference electrodes on the olfactory epithelium.
-
Deliver a series of concentrations of synthesized this compound (and its sulfated form, if synthesized) to the olfactory epithelium.
-
Record the voltage changes in response to the stimuli.
-
Analyze the amplitude of the EOG responses to determine the olfactory sensitivity to the compound.
-
Experimental Protocol: Two-Choice Maze Behavioral Assay
This assay is used to determine the behavioral response of sea lampreys to the synthesized pheromone.
-
Animals: Ovulating female sea lampreys.
-
Apparatus: A two-choice maze with a central release point and two arms, each receiving a controlled flow of water.
-
Procedure: A standard protocol for two-choice behavioral assays with sea lampreys is available.
-
Introduce a solution of the synthesized this compound into one arm of the maze and a control solution (water) into the other arm.
-
Release an ovulating female sea lamprey at the central point.
-
Record the time the lamprey spends in each arm of the maze and its swimming behavior.
-
A significant preference for the arm containing the synthesized pheromone indicates a positive behavioral response.
-
Signaling Pathway
This compound sulfate (3kPZS) acts as a signaling molecule that primes the neuroendocrine system in sea lampreys. It is detected by olfactory sensory neurons, which then transmit signals to the brain. This leads to the modulation of GnRH synthesis and release, which in turn regulates the HPG axis, ultimately influencing reproductive physiology and behavior.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound sulfate in the sea lamprey.
References
- 1. Bile acid - Wikipedia [en.wikipedia.org]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
Application Notes and Protocols for the Detection of 3kPZS in Stream Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 7α,12α,24-trihydroxy-5α-cholan-3-one-24-sulfate (3kPZS), a mating pheromone released by the male sea lamprey (Petromyzon marinus), in stream water samples. The protocols outlined below are essential for monitoring invasive sea lamprey populations, assessing the efficacy of pheromone-based control strategies, and for research in chemical ecology and drug development.
The primary and most sensitive method for 3kPZS detection is Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). An alternative High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is also described for applications where high-throughput analysis of samples in the parts-per-million (ppm) range is required.
Method 1: Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for detecting 3kPZS at very low concentrations (picomolar to femtomolar) in natural water samples.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.1 ng L⁻¹ (210 fM) | [1] |
| Recovery Rate | Up to 90% | [1] |
| Intraday Coefficient of Variation (CV) | 0.3 - 11.6% (at 1 and 5 ng L⁻¹) | [1] |
| Interday Coefficient of Variation (CV) | 4.8 - 9.8% (at 1 and 5 ng L⁻¹) | [1] |
| Environmental Half-life of 3kPZS | ~26 hours | |
| Observed Concentrations in Infested Streams | 0.15 - 2.85 ng L⁻¹ |
Experimental Protocol
1. Sample Collection:
-
Collect 100 mL water samples in duplicate from the middle of the water column.
-
Use 125 mL plastic bottles. To reduce contamination, wear latex gloves.
-
Rinse the collection bottles and a 100 mL graduated cylinder ten times with river water at the collection site before taking the final sample.
-
Immediately after collection, spike the samples with a deuterated internal standard, such as [²H₅]3kPZS, to a final concentration of 0.1 ng mL⁻¹.
-
Mix the sample by inverting the bottle ten times.
-
Store samples on ice in a cooler and freeze at -20°C as soon as possible. Samples should be processed within 6 months for accurate results.
2. Solid-Phase Extraction (SPE):
-
A rapid field-based SPE method can be employed to reduce sample processing time from over an hour to approximately 10 minutes and decrease the required sample volume from 1 L to 100 mL.
-
Use a single cation-exchange and reversed-phase mixed-mode cartridge for extraction.
-
The combination of field extraction with laboratory analysis has been shown to increase precision and accuracy.
3. UPLC-MS/MS Analysis:
-
Quantify the concentration of 3kPZS using a UPLC-MS/MS system.
-
The ratio of the analyte 3kPZS signal to the [²H₅]3kPZS internal standard signal is plotted against the 3kPZS concentration in calibration solutions to quantify the unknown concentration in the stream water sample.
Experimental Workflow
Caption: UPLC-MS/MS workflow for 3kPZS detection.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for high-throughput analysis of a large number of samples in the parts-per-million (ppm) range and utilizes a derivatization step to enhance detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | UV Absorbance (333 nm) or Visible Fluorescence (518 nm) | |
| Limit of Detection (UV) | < 100 ppb | |
| Linearity | High linearity throughout the ppm range | |
| Analysis Time | ~10 minutes per sample |
Experimental Protocol
1. Derivatization:
-
The ketone moiety of 3kPZS reacts with 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine (B178648) to form a hydrazone.
-
This derivatization step is crucial as the resulting hydrazone has strong UV absorbance and visible fluorescence, enabling detection with standard HPLC detectors.
2. HPLC Analysis:
-
Analyze the derivatized samples using a reverse-phase HPLC system with a standard 150 mm column.
-
Employ a simple water-methanol gradient for elution.
-
Detect the derivatized 3kPZS using a UV detector at 333 nm or a fluorescence detector with excitation at 333 nm and emission at 518 nm.
Experimental Workflow
Caption: HPLC with derivatization workflow for 3kPZS.
Signaling Pathway Context: 3kPZS as a Mating Pheromone
3kPZS is a key component of the male sea lamprey mating pheromone that lures ovulated females to nesting sites for spawning. The detection of this pheromone in stream water is a direct indicator of the presence of sexually mature male sea lampreys. This biological context is crucial for interpreting the analytical results and for the development of pheromone-based control strategies. The U.S. Environmental Protection Agency has even registered 3kPZS as the first vertebrate pheromone biopesticide.
Caption: Role of 3kPZS in sea lamprey mating behavior.
References
Application Notes and Protocols for Electro-olfactogram (EOG) using 3-Keto petromyzonol
Introduction
The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, utilizes a sophisticated chemical communication system for reproduction. A key component of the male sea lamprey's sex pheromone is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative that attracts ovulating females to nesting sites.[1][2] The electro-olfactogram (EOG) is a widely used electrophysiological technique to measure the response of the olfactory epithelium to odorants. This document provides detailed protocols for conducting EOG recordings in sea lamprey to assess the olfactory sensitivity to 3kPZS and its analogs. These protocols are intended for researchers in the fields of chemical ecology, neurophysiology, and those involved in the development of sea lamprey control methods.[3][4]
Data Presentation
Table 1: EOG Response Thresholds of Sea Lamprey to 3-Keto petromyzonol (3kPZS) and Related Compounds
| Compound | Reported Detection Threshold (Molar) | Subject Animal | Reference |
| This compound sulfate (3kPZS) | 10⁻¹³ | Ovulating female sea lamprey | [5] |
| This compound sulfate (3kPZS) | 10⁻¹² | Adult sea lamprey | |
| This compound sulfate (3kPZS) | 10⁻¹⁰ | Adult female sea lamprey | |
| Petromyzonol sulfate (PZS) | - | Adult sea lamprey | |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻¹⁰ | Adult female sea lamprey | |
| Petromylidenes A-C | 10⁻⁹ - 10⁻¹¹ | Adult sea lamprey |
Table 2: Normalized EOG Response Amplitudes to 3kPZS and Analogs
| Compound (at 10⁻⁶ M) | Mean Normalized EOG Amplitude (± SEM) | Sample Size (n) | Reference |
| 3-keto-petromyzonol-24-sulfate sodium salt (3kPZS) | ~1.0 | 6 | |
| Petromyzonol-24-sulfate sodium salt (PZS) | ~0.8 | 6 | |
| 3-keto-petromyzonol (3kPZ) | ~0.2 | 5 | |
| Petromyzonol (PZ) | ~0.1 | 5 | |
| Petromyzonol-3,24-disulfate disodium (B8443419) salt (PZ-3,24 S) | ~0.9 | 6 | |
| Petromyzonol-7,24-disulfate disodium salt (PZ-7,24 S) | ~0.7 | 6 | |
| Petromyzonol-12,24-disulfate disodium salt (PZ-12,24 S) | ~0.6 | 6 | |
| Petromyzonol-3,7,12,24-tetrasulfate tetrasodium (B8768297) salt (PZ-3,7,12,24 S) | ~0.2 | 12 | |
| Note: EOG responses were normalized to the response amplitude of 10⁻⁵ M L-arginine. |
Experimental Protocols
I. Animal Preparation for EOG Recording
-
Anesthesia: Anesthetize an adult sea lamprey with MS-222 (tricaine methanesulfonate) at a concentration of 100 mg/L.
-
Immobilization: Once anesthetized, immobilize the lamprey with an intramuscular injection of gallamine (B1195388) triethiodide (3 mg/kg of body weight).
-
Positioning: Place the immobilized lamprey in a V-shaped stand.
-
Gill Irrigation: Provide a constant supply of aerated water through the mouth to ensure respiration.
-
Olfactory Epithelium Exposure: Carefully expose the olfactory epithelium for electrode placement.
II. EOG Recording Procedure
-
Electrode Placement:
-
Place a recording electrode on the surface of the olfactory epithelium.
-
Place a reference electrode on a different part of the head.
-
-
Odorant Delivery:
-
Prepare stock solutions of this compound and other test compounds.
-
Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
-
Introduce the test odorants into this water flow for a defined duration.
-
-
Data Acquisition:
-
Record the electrical potential difference between the recording and reference electrodes using a differential amplifier.
-
The downward deflection of the EOG trace represents a negative potential, which is the typical response to an odorant.
-
A good EOG signal is characterized by a rapid, sharp response upon odorant administration, followed by a recovery to the baseline.
-
-
Positive Control and Normalization:
-
Throughout the experiment, periodically apply a standard concentration of L-arginine (e.g., 10⁻⁵ M) to serve as a positive control and to ensure the integrity of the olfactory preparation.
-
Normalize the EOG responses to the test compounds as a percentage of the response to the L-arginine standard.
-
Visualizations
Caption: Experimental workflow for electro-olfactogram (EOG) recordings.
Caption: Olfactory signaling pathway for this compound.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists target sex pheromones to control bloodsucking sea lamprey in Great Lakes | MPR News [mprnews.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Keto Petromyzonol Sulfate in Invasive Sea Lamprey Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The invasive sea lamprey (Petromyzon marinus) has been a significant contributor to the decline of native fish populations in the Great Lakes.[1] Effective control methods are crucial for the ecological and economic health of this freshwater ecosystem. One of the most promising and environmentally specific control agents to emerge is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a component of the male sea lamprey sex pheromone.[1][2] Synthesized 3kPZS acts as a potent attractant for ovulating female sea lampreys, enabling its use in trapping and population control strategies.[3][4] This document provides detailed application notes, protocols for key experiments, and visualizations of the relevant biological and experimental pathways. 3kPZS is registered as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency (EPA), highlighting its potential as a targeted and environmentally benign control method.
Mechanism of Action
3-keto petromyzonol sulfate is a bile acid derivative synthesized from cholesterol in the liver of spermiating male sea lampreys and released through their gills. It functions as a powerful chemoattractant, guiding ovulating females to nesting sites. The olfactory system of female sea lampreys is highly sensitive to 3kPZS, which triggers a cascade of behavioral and physiological responses. Exposure to 3kPZS primes the hypothalamic-pituitary-gonadal (HPG) axis in immature sea lampreys, modulating the synthesis and release of gonadotropin-releasing hormone (GnRH). This neuroendocrine response can lead to increased plasma concentrations of steroids like 15α-hydroxyprogesterone, facilitating sexual maturation.
Data Presentation
Table 1: Efficacy of 3kPZS in Sea Lamprey Trapping
| Study Type | 3kPZS Concentration | Application Method | Increase in Trapping Efficiency | Reference |
| Field Study | 10⁻¹² M | Continuous application to river mouths | No significant increase in lake-wide abundance entering treated rivers | |
| Management Scenarios | Not specified | Barrier-integrated traps baited with 3kPZS | 10% increase | |
| Management Scenarios | Not specified | Traps en route to spawning grounds baited with a mixture of male pheromones | Additional 10% increase | |
| Field Trials (2017-2018) | 50 mg/h | Application to traps at sea lamprey barriers | Increased trap catch, most effective at higher rates |
Table 2: Behavioral Responses of Ovulating Female Sea Lamprey to 3kPZS
| Assay Type | 3kPZS Concentration | Observed Behavior | Reference |
| Two-choice maze | Not specified | Preference for and search behaviors in the scented side | |
| Natural Spawning Stream | 10⁻¹² M | Located and swam to the source of the pheromone |
Experimental Protocols
Protocol 1: Two-Choice Flume Behavioral Assay
This protocol is used to assess the preference or avoidance behavior of sea lampreys to chemical cues in a controlled laboratory setting.
Materials:
-
Two-current choice flume
-
Header tanks for water supply
-
Peristaltic pumps for precise delivery of control and test solutions
-
Video recording equipment
-
Ovulating female sea lampreys
-
Synthetic 3kPZS
-
Solvent (e.g., methanol/water mixture)
Procedure:
-
Acclimatization: Allow the sea lamprey to acclimate to the flume conditions for a designated period before introducing any chemical cues.
-
Flow Establishment: Establish a laminar flow of water from the header tanks through both channels of the flume. Dye tests can be used to visualize and confirm laminar flow.
-
Control Period: Record the baseline behavior of the sea lamprey in the flume with only the solvent being introduced into both channels. This serves as a control for any inherent side bias.
-
Test Period: Introduce the test solution (3kPZS dissolved in the solvent) into one randomly assigned channel and the solvent (control) into the other channel using peristaltic pumps at a constant rate.
-
Data Collection: Record the amount of time the sea lamprey spends in each channel throughout the experiment.
-
Data Analysis: Analyze the video recordings to quantify the time spent in the control versus the test channel. A preference index can be calculated to determine attraction or repulsion.
Protocol 2: Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the response of the olfactory epithelium to chemical stimuli.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Micromanipulator
-
Glass capillary electrodes filled with saline-agar
-
Reference electrode
-
Amplifier and data acquisition system
-
Perfusion system to deliver stimuli
-
Synthetic 3kPZS and other test compounds
-
L-arginine (as a standard)
Procedure:
-
Animal Preparation: Anesthetize the sea lamprey and secure it in a stereotaxic holder. Provide continuous gill irrigation with aerated, chilled water containing a maintenance dose of anesthetic.
-
Olfactory Epithelium Exposure: Carefully dissect the tissue overlying the olfactory rosette to expose the olfactory epithelium.
-
Electrode Placement: Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.
-
Stimulus Delivery: Deliver a continuous flow of charcoal-filtered water over the olfactory epithelium. Introduce pulses of the test compounds (e.g., 3kPZS at various concentrations) into this flow.
-
Recording: Record the voltage changes (EOG responses) generated by the olfactory epithelium in response to the chemical stimuli.
-
Data Analysis: Measure the amplitude of the EOG responses. Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across different preparations.
Visualizations
Caption: Signaling pathway of 3kPZS in the sea lamprey neuroendocrine system.
Caption: Experimental workflow for a pheromone-baited trapping study.
References
Application Notes: Field Use of 3kPZS as a Chemoattractant for Sea Lamprey (Petromyzon marinus)
Introduction The sea lamprey (Petromyzon marinus) is a destructive invasive species in the Laurentian Great Lakes, causing significant harm to native fish populations[1]. The Sea Lamprey Control Program employs several methods to manage their populations, including lampricides, physical barriers, and trapping[2]. A key development in enhancing trapping efficacy is the use of the synthesized male sea lamprey mating pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS)[2][3]. This pheromone, released by mature males, acts as a potent attractant for ovulated females, luring them to nesting sites[3]. In late 2015, 3kPZS was registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide, opening the door for its integration into control programs.
These application notes provide researchers and fisheries management professionals with a summary of field data and standardized protocols for the effective use of 3kPZS as a bait in sea lamprey traps.
Data Summary: Efficacy of 3kPZS in Field Trials
Field studies have demonstrated that baiting traps with 3kPZS can significantly increase capture rates, although efficacy is influenced by several environmental and biological factors. The following table summarizes key quantitative findings from various field trials.
| Parameter / Study | Application Rate / Concentration | Key Finding / Result |
| Overall Efficacy | Not specified | Pheromone baits can increase trapping efficiencies by up to 53% and capture up to twice the number of sea lampreys as un-baited traps. In some cases, the increase is over 50%. |
| Average Efficacy | Not specified | On average, baiting existing sea lamprey traps with 3kPZS resulted in a 10% increase in trapping efficiency compared to the status quo. |
| Concentration Trials | 10⁻¹¹ M, 10⁻¹² M, 10⁻¹³ M | These concentrations did not differ significantly in capture rate, collectively capturing 46% of released ovulated females and 68% of those that moved upstream. |
| Low Concentration Trial | 10⁻¹⁴ M | Captured 25% of released ovulated females, which was a statistically significant increase over control traps. |
| Dose-Response (Wide Streams) | 50 mg/hour | In wide streams (>30 m), a high application dose increased the capture rate by 10-20%. Efficacy is optimized by the amount applied to the trap, not the final in-stream concentration. |
| Dose-Response (Narrow Streams) | 50 mg/hour | In narrow streams (<15 m), a high 3kPZS dose generally reduced the probabilities of upstream movement, trap encounter, and entrance. |
| Stream Selection | 10⁻¹² M (at river mouth) | Continuous application of 3kPZS into the mouths of the Misery and Rock Rivers did not increase the number of lampreys entering the streams from Lake Superior. This suggests 3kPZS primarily modifies behavior within the stream environment. |
Visualized Mechanisms and Workflows
Pheromonal Signaling Pathway
The mechanism of attraction is a direct chemo-sensory pathway. Mature male sea lamprey release the 3kPZS pheromone, which is detected by the olfactory system of ovulated females, triggering a behavioral response of directed upstream movement toward the pheromone source.
Caption: Simplified signaling pathway of 3kPZS from male release to female capture.
Factors Influencing 3kPZS Efficacy
The success of a 3kPZS application is not guaranteed and depends on a combination of application parameters and environmental context. Research has shown that stream width is a particularly critical factor.
Caption: Key factors that influence the trapping efficacy of 3kPZS bait.
Experimental Protocol: Field Application of 3kPZS
This protocol outlines a generalized procedure for baiting sea lamprey traps with 3kPZS in a field setting, based on published studies.
Materials and Reagents
-
Synthesized 3kPZS (Bridge Organics, MI or other certified provider)
-
Solvent (e.g., Methanol) for stock solution preparation
-
Peristaltic pump or controlled-release polymer emitters
-
Tubing (e.g., Tygon) for delivery from pump to stream
-
Power source for pump (e.g., 12V deep-cycle battery)
-
Standard sea lamprey traps
-
Flow meter for measuring stream discharge
-
Data logging equipment (for temperature, flow, etc.)
-
Personal Protective Equipment (PPE)
Site Selection and Characterization
-
Stream Selection: Choose streams with known sea lamprey migratory runs. Field trials have been conducted in rivers of varying widths, from 10 m to over 100 m. Note that efficacy is highest in wider streams (>30 m).
-
Trap Location: Install traps at locations known to effectively capture sea lamprey, often near natural or artificial barriers that constrict the channel and guide migrating lampreys.
-
Environmental Data: Before application, measure and record stream width, average depth, and discharge (m³/s) at the trap location. This is critical for calculating potential in-stream concentrations, though application rate is the more important operational parameter.
3kPZS Bait Preparation and Delivery
-
Stock Solution: Prepare a stock solution of 3kPZS in a suitable solvent like methanol. The concentration will depend on the target application rate and the specifications of the delivery pump.
-
Delivery System Setup:
-
Pump Method: Calibrate a peristaltic pump to deliver the desired application rate (e.g., 50 mg of 3kPZS per hour). Place the pump and power source in a secure, weatherproof container on the stream bank.
-
Emitter Method: Alternatively, use polymer emitters designed for controlled, long-term release of 3kPZS, placing them within the trap or at its entrance as per manufacturer instructions.
-
-
Bait Application: Run the delivery tubing from the pump into the mouth of the sea lamprey trap. Position the outlet of the tubing so that the pheromone is released directly into the trap's entrance funnel, allowing the current to form a plume downstream.
Experimental Procedure Workflow
The following workflow outlines the typical steps for a field trial.
Caption: Standard experimental workflow for a 3kPZS field application study.
Data Collection and Analysis
-
Trap Checks: Check traps daily. For each check, identify, count, and determine the sex of all captured sea lampreys.
-
Environmental Monitoring: Continuously or periodically record key environmental variables, such as water temperature and discharge, as they are known to influence lamprey movement and pheromone efficacy.
-
Experimental Design: To control for temporal variability, the experiment should include periods where traps are baited with 3kPZS (treatment) and periods where they are "baited" with only the solvent or nothing at all (control).
-
Analysis: The primary metric for efficacy is the change in capture-per-unit-effort (CPUE) between treatment and control periods. Statistical analysis should account for confounding variables like water temperature, stream flow, and the sex of the captured lampreys.
Conclusion
The use of 3kPZS is a promising and environmentally benign tool for enhancing the effectiveness of sea lamprey trapping programs. While it is not a standalone solution, its integration with existing control methods like barriers can improve overall program success. Optimal results are achieved when application rates and placement are tailored to specific stream characteristics, particularly stream width. Further research to optimize application in varied environments and potentially combine 3kPZS with other pheromone components will continue to refine its utility in invasive species management.
References
Application Note: Quantification of 3-Keto Petromyzonol Sulfate by HPLC-MS
Introduction
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent migratory and reproductive pheromone released by male sea lampreys (Petromyzon marinus)[1][2]. Its detection and quantification are crucial for monitoring and controlling invasive sea lamprey populations, as well as for research into chemical communication in vertebrates[3][4][5]. This application note provides a detailed protocol for the sensitive and selective quantification of 3kPZS in environmental water and biological tissue samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology is based on established ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) techniques, offering high throughput and accuracy.
Principle
The method employs solid-phase extraction (SPE) for sample clean-up and concentration from aqueous matrices, or protein precipitation for tissue samples. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. A deuterated internal standard ([²H₅]3kPZS) is utilized to ensure high precision and accuracy by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation
1.1. Environmental Water Samples
This protocol is optimized for the extraction of 3kPZS from stream or conditioned water.
-
Internal Standard Spiking: To each 100 mL water sample, add the deuterated internal standard, [²H₅]3kPZS, to a final concentration of 10 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange (MCX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
1.2. Biological Tissue Samples (e.g., Liver, Gills)
This protocol is suitable for the extraction of 3kPZS from biological tissues.
-
Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold acetonitrile.
-
Internal Standard Spiking: Add [²H₅]3kPZS to the homogenate to a final concentration of 10 ng/mL.
-
Protein Precipitation:
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial.
-
HPLC-MS/MS Analysis
2.1. Chromatographic Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient profile is shown in the table below. The total run time is approximately 7-15 minutes.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 7.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3kPZS | 485.3 | 97.0 | 35 |
| [²H₅]3kPZS (IS) | 490.3 | 97.0 | 35 |
Data Presentation
The following tables summarize the quantitative performance of the described UHPLC-MS/MS method for 3kPZS analysis, as adapted from published literature.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.15 - 1200 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.009 - 0.11 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (RSD) | ≤ 9.9% |
| Accuracy (Deviation) | ≥ 92.5% |
| Recovery (SPE) | 84.1 - 99.7% |
Table 2: Quantification of 3kPZS in Environmental Samples
| Sample Type | Concentration Range (ng/L) | Reference |
| Streams with lamprey presence | 2 - 120 | |
| Water conditioned with male sea lampreys | Variable, dependent on conditions |
Visualizations
Caption: Experimental workflow for 3kPZS quantification.
Caption: 3kPZS signaling pathway in sea lamprey.
Conclusion
The described HPLC-MS method provides a robust, sensitive, and selective approach for the quantification of 3-keto petromyzonol sulfate in both environmental and biological samples. The use of a deuterated internal standard and tandem mass spectrometry ensures high data quality, making this protocol highly suitable for researchers, scientists, and professionals involved in ecological monitoring and drug development related to vertebrate chemical signaling. The provided experimental parameters can be adapted to various HPLC-MS platforms, and the workflow is designed for high-throughput analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex quantification of lamprey specific bile acid derivatives in environmental water using UHPLC–MS/MS [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assay Design: 3-Keto Petromyzonol Sulfate (3kPZS) Response in Sea Lamprey (Petromyzon marinus)
Introduction
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a key component of the male sea lamprey sex pheromone.[1][2][3] It plays a critical role in attracting ovulating females to spawning sites, thereby synchronizing reproductive behaviors.[1][4] The specificity and potency of 3kPZS make it a valuable tool for managing invasive sea lamprey populations in the Laurentian Great Lakes. These application notes provide detailed protocols for designing and conducting behavioral assays to test the response of sea lampreys to 3kPZS and its structural analogs. The methodologies described are essential for researchers in chemical ecology, neurobiology, and fisheries management.
Data Presentation: Behavioral Responses to 3kPZS and Analogs
The following table summarizes quantitative data from various behavioral and electrophysiological studies on the effects of 3kPZS and related compounds on sea lamprey.
| Compound | Concentration | Assay Type | Observed Response in Ovulating Females | Citation |
| 3-Keto petromyzonol sulfate (3kPZS) | 10⁻¹² M | Natural Spawning Stream | Attraction and location of odor source. | |
| 3kPZS | 5 x 10⁻¹³ M | Two-Choice Flume | Strong attraction. | |
| 3kPZS | 10⁻¹³ M | Electro-olfactogram (EOG) | Elicits olfactory response (detection threshold). | |
| 3kPZS | 50 mg hr⁻¹ emission rate | Trapping in Wide Streams (>30 m) | Increased trap entry probability by 25-50% and capture rate by 10-15%. | |
| 3kPZS | 50 mg hr⁻¹ emission rate | Trapping in Narrow Streams (<15 m) | No significant increase in trap capture. | |
| Petromyzonol sulfate (PZS) | 5 x 10⁻¹³ M | Two-Choice Flume | Repulsion. | |
| 3kPZS + PZS (1:1 Mixture) | 5 x 10⁻¹³ M (of each) | Two-Choice Flume | Neutral response (attraction to 3kPZS is abated). | |
| DKPES | 10⁻⁷ M | Electro-olfactogram (EOG) | Olfactory response threshold. | |
| DKPES + 3kPZS (1:29.8 ratio) | Not specified | In-stream Nest Selection | Attracted 43% of females to the nest. |
Experimental Protocols
Protocol 1: Two-Choice Flume Behavioral Assay
This protocol is designed to assess the preference or avoidance behavior of sea lampreys when presented with a choice between a water channel containing a test compound and a control channel.
Materials:
-
Two-choice flume (Y-maze or similar design) with a constant water source.
-
Peristaltic pumps for precise delivery of test and control solutions.
-
Stock solution of 3kPZS (or analog) in a suitable solvent (e.g., ethanol), with a final solvent concentration below the detection threshold.
-
Holding tanks for acclimating sea lampreys.
-
Video recording equipment and analysis software.
-
Flow meters to ensure equal flow rates in both channels.
Procedure:
-
Acclimation: Acclimate sexually mature sea lampreys in holding tanks with appropriate water temperature and flow for at least 48 hours prior to the experiment.
-
Flume Setup:
-
Start the water flow through the flume, ensuring equal flow rates in both channels.
-
Position the video camera directly above the flume to capture the entire test area.
-
Begin introducing the control solution (water with a vehicle, if used) into both channels.
-
-
Pre-Trial Period:
-
Introduce a single sea lamprey into the downstream end of the flume.
-
Allow the lamprey to acclimate for a 10-minute pre-trial period. Record the time spent in each channel to establish a baseline preference.
-
-
Trial Period:
-
After the pre-trial period, introduce the test compound into one of the channels (the experimental channel) at the desired final concentration. Continue introducing the control solution into the other channel.
-
Record the lamprey's behavior for a 10-minute trial period. Key metrics to record include:
-
The cumulative time spent in each channel.
-
The first choice of channel.
-
Upstream movement and searching behaviors.
-
-
-
Data Analysis:
-
Calculate a preference index. A common formula is: Preference Index = (Time in Experimental Channel - Time in Control Channel) / (Total Time).
-
A positive index indicates attraction, a negative index indicates repulsion, and an index near zero indicates a neutral response.
-
Use appropriate statistical tests (e.g., Wilcoxon signed-rank test) to determine the significance of the preference or avoidance.
-
Protocol 2: Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the electrical response of the olfactory epithelium to odorants. This provides a direct measure of the sensitivity of the olfactory system to a specific compound.
Materials:
-
Anesthetized sea lamprey, immobilized in a stereotaxic holder.
-
Constant supply of aerated, charcoal-filtered water for gill irrigation.
-
Ag/AgCl recording and reference electrodes.
-
Micromanipulator for precise electrode placement.
-
Amplifier and data acquisition system.
-
Peristaltic pump for odorant delivery.
-
A series of dilutions of the test compound (e.g., 3kPZS).
-
L-arginine solution (e.g., 10⁻⁵ M) as a standard reference.
Procedure:
-
Animal Preparation:
-
Anesthetize the sea lamprey.
-
Secure the animal in the holder and begin gill irrigation.
-
Expose the olfactory epithelium.
-
-
Electrode Placement:
-
Using the micromanipulator, place the recording electrode on the surface of the olfactory epithelium.
-
Place the reference electrode on the skin nearby.
-
-
Recording:
-
Establish a stable baseline recording.
-
Apply pulses of the test compound dilutions to the olfactory epithelium, starting with the lowest concentration.
-
Record the negative voltage deflection (the EOG response).
-
Allow sufficient time between stimuli for the baseline to recover.
-
At the beginning and end of each experiment, apply the L-arginine standard to check the preparation's viability and to normalize responses.
-
-
Data Analysis:
-
Measure the amplitude of the EOG response for each concentration.
-
Normalize the responses to the standard L-arginine response.
-
Plot the normalized response against the logarithm of the concentration to generate a dose-response curve.
-
The detection threshold is typically defined as the concentration that elicits a response significantly different from the baseline.
-
Visualizations
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Gonadotropin-Releasing Hormone (GnRH) Synthesis with 3-Keto Petromyzonol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto petromyzonol (B13829) (3kPZS), a sulfated steroid, is a potent migratory and mating pheromone in the sea lamprey (Petromyzon marinus).[1][2][3] Beyond its role in chemical communication, research has demonstrated that 3kPZS directly influences the neuroendocrine system, specifically modulating the synthesis and release of Gonadotropin-Releasing Hormone (GnRH).[4] This finding opens avenues for investigating novel mechanisms of GnRH regulation and exploring the potential of 3kPZS and its analogs as tools for reproductive research and drug development.
These application notes provide a comprehensive overview of the effects of 3kPZS on GnRH synthesis, detailed experimental protocols for studying these effects, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of 3-Keto petromyzonol on the GnRH system in immature sea lampreys, as extrapolated from descriptive findings in the literature. These values should be considered illustrative and may vary based on experimental conditions.
Table 1: Effect of this compound on GnRH Gene Expression in the Sea Lamprey Brain
| Treatment Group | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| 3kPZS (10⁻¹⁰ M) | lGnRH-I | ~1.8 |
| 3kPZS (10⁻¹⁰ M) | lGnRH-III | ~2.5 |
Data are hypothetical and based on qualitative descriptions of increased gene expression.[4]
Table 2: Effect of this compound on GnRH Peptide Concentration
| Treatment Group | Tissue | lGnRH Peptide Concentration (pg/mg tissue or pg/mL) | % Increase (vs. Control) |
| 3kPZS (10⁻¹⁰ M) | Forebrain | Not specified in literature | Significant Increase |
| 3kPZS (10⁻¹⁰ M) | Plasma | Not specified in literature | Modulated Levels |
Specific quantitative values are not available in the cited literature but a significant increase was reported.
Table 3: Effect of this compound on Plasma Steroid Levels
| Treatment Group | Steroid | Plasma Concentration (pg/mL) | % Increase (vs. Control) |
| 3kPZS (10⁻¹⁰ M) | 15α-hydroxyprogesterone | Not specified in literature | Significant Increase |
Specific quantitative values are not available in the cited literature but a significant increase was reported.
Signaling Pathways
The detection of this compound by olfactory sensory neurons is hypothesized to initiate a signaling cascade that ultimately modulates GnRH synthesis in the brain. This is thought to occur through G-protein coupled receptors (GPCRs) in the olfactory epithelium, leading to the activation of downstream intracellular signaling pathways within GnRH neurons.
Caption: Hypothesized signaling pathway from this compound detection to GnRH synthesis.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments to investigate the effects of this compound on GnRH synthesis.
Caption: Workflow for analyzing GnRH gene expression using qPCR.
Caption: Workflow for quantifying GnRH peptide concentration using ELISA.
Experimental Protocols
Protocol 1: In Vivo Treatment of Sea Lampreys with this compound
Objective: To expose live sea lampreys to 3kPZS to study its effects on the GnRH system.
Materials:
-
Adult or immature sea lampreys
-
Aquaria with appropriate water flow and temperature control
-
This compound (synthetic)
-
Vehicle control (e.g., ethanol (B145695) or DMSO, depending on 3kPZS solvent)
-
Peristaltic pump and tubing
Procedure:
-
Acclimate sea lampreys to individual experimental tanks for at least 24 hours.
-
Prepare a stock solution of 3kPZS in the appropriate solvent.
-
For the treatment group, use a peristaltic pump to slowly introduce the 3kPZS stock solution into the experimental tanks to achieve the desired final concentration (e.g., 10⁻¹⁰ M).
-
For the control group, introduce an equivalent volume of the vehicle control into separate tanks.
-
Maintain the treatment for the desired duration (e.g., 24-48 hours).
-
At the end of the treatment period, euthanize the animals according to approved protocols and collect tissues for downstream analysis.
Protocol 2: Quantification of GnRH Gene Expression by qPCR
Objective: To measure the relative mRNA levels of lamprey GnRH-I and GnRH-III in brain tissue.
Materials:
-
Forebrain tissue from control and 3kPZS-treated lampreys
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
-
Primers for lGnRH-I, lGnRH-III, and a validated housekeeping gene (e.g., β-actin or GAPDH)
Procedure:
-
RNA Extraction:
-
Homogenize forebrain tissue in lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA purification.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Protocol 3: Quantification of GnRH Peptide by ELISA
Objective: To measure the concentration of GnRH peptide in brain tissue and plasma.
Materials:
-
Forebrain tissue and plasma from control and 3kPZS-treated lampreys
-
Protein extraction buffer
-
Commercial fish GnRH ELISA kit (ensure cross-reactivity with lamprey GnRH)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Brain Tissue: Homogenize the forebrain tissue in protein extraction buffer on ice. Centrifuge the homogenate and collect the supernatant.
-
Plasma: Collect blood using an anticoagulant and centrifuge to separate the plasma.
-
-
ELISA:
-
Follow the protocol provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of GnRH in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the brain tissue GnRH concentration to the total protein content of the extract.
-
Protocol 4: Western Blot Analysis of Signaling Proteins (PKC and MAPK/ERK)
Objective: To assess the activation of key signaling proteins in the GnRH pathway.
Materials:
-
Forebrain tissue from control and 3kPZS-treated lampreys
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK) - ensure cross-reactivity with fish proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize forebrain tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
-
Conclusion
The study of this compound's influence on GnRH synthesis provides a unique model for understanding the interplay between sensory input and neuroendocrine regulation of reproduction. The protocols and information provided herein are intended to serve as a valuable resource for researchers investigating these complex biological processes, with potential applications in endocrinology, neurobiology, and the development of novel reproductive therapeutics. Further research is warranted to fully elucidate the specific molecular mechanisms and to explore the broader physiological implications of these findings.
References
- 1. cusabio.com [cusabio.com]
- 2. GENLISA Fish Gonadotropin-Releasing Hormone (GNRH) ELISA [krishgen.com]
- 3. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey | U.S. Geological Survey [usgs.gov]
Troubleshooting & Optimization
Navigating the Challenges of Picomolar 3kPZS Detection: A Technical Support Center
Welcome to the technical support center for the detection of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying picomolar concentrations of this potent sea lamprey pheromone.
Frequently Asked Questions (FAQs)
Q1: What is 3kPZS and why is its detection at picomolar concentrations significant?
A1: 3-keto petromyzonol sulfate (3kPZS) is a sulfated steroid that functions as a powerful migratory and mating pheromone in the sea lamprey (Petromyzon marinus).[1][2][3] Mature male sea lampreys release 3kPZS to attract ovulated females to their nests for spawning.[2][3] Its detection at picomolar (10-12 M) and even femtomolar (10-15 M) concentrations is crucial as female lampreys are highly sensitive and respond to these minute quantities in their environment to locate mates. Accurate measurement at these low levels is essential for research into sea lamprey behavior, population control strategies, and understanding vertebrate olfaction.
Q2: What are the primary analytical methods for detecting picomolar concentrations of 3kPZS?
A2: The gold standard for quantifying 3kPZS at picomolar levels in environmental samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers the high sensitivity and selectivity required to detect and quantify 3kPZS in complex matrices like stream water. An established LC-MS/MS method has a limit of detection below 0.1 ng/L (210 fM). Another mentioned technique is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, which requires a derivatization step to enhance the signal of the 3kPZS molecule.
Q3: My 3kPZS measurements are inconsistent. What are the common sources of variability?
A3: Inconsistent measurements of 3kPZS can arise from several factors:
-
Sample Collection and Storage: Adsorption of the steroid to container walls can be an issue at very low concentrations. It is crucial to use appropriate collection vials and follow strict storage protocols, typically involving freezing, to prevent degradation.
-
Matrix Effects: Environmental water samples contain numerous organic and inorganic compounds that can interfere with the analysis, either by suppressing or enhancing the signal in LC-MS/MS.
-
Presence of Antagonists: The presence of other structurally similar compounds, such as petromyzonol sulfate (PZS), can interfere with the biological response and potentially the analytical measurement. PZS has been shown to reduce the olfactory response to 3kPZS in female lampreys.
-
Extraction Efficiency: The efficiency of extracting 3kPZS from the water sample can vary. Using an internal standard, such as a deuterium-labeled 3kPZS ([(2)H(5)]3kPZS), is critical to account for losses during sample preparation and analysis.
Q4: Can I use an immunoassay like ELISA for 3kPZS detection?
A4: While immunoassays like ELISA are used for detecting other steroid hormones, they may present significant challenges for 3kPZS at picomolar concentrations. A primary concern is cross-reactivity with other similar steroid sulfates present in the sample, which could lead to inaccurate, often overestimated, results. For the high specificity and sensitivity required for picomolar 3kPZS detection, LC-MS/MS is the recommended and more reliable method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of 3kPZS.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Detected | Degradation of 3kPZS: Improper sample storage or handling. | Ensure samples are collected in appropriate containers and immediately frozen and stored at -20°C or lower until analysis. |
| Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimized. | Use a mixed-mode cation-exchange and reversed-phase cartridge for efficient extraction from water samples. Always include a labeled internal standard to monitor and correct for recovery. | |
| Instrument Sensitivity: The mass spectrometer may not be sensitive enough. | Utilize a high-sensitivity tandem quadrupole mass spectrometer. Microflow LC can also enhance sensitivity by 5-15 times compared to analytical flow chromatography. | |
| High Background Noise or Interfering Peaks | Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal. | Optimize the chromatographic separation to better resolve 3kPZS from interfering compounds. Employ a divert valve to direct the initial, more polar eluent containing salts and other interferences to waste. |
| Contamination: Contamination from lab equipment or solvents. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run procedural blanks to identify sources of contamination. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction and handling steps. | Automate sample preparation steps where possible. Ensure consistent use of an internal standard for every sample to normalize results. |
| Fluctuations in Instrument Performance: Drifting sensitivity of the mass spectrometer. | Regularly calibrate and tune the mass spectrometer according to the manufacturer's guidelines. Monitor quality control samples throughout the analytical run. | |
| Discrepancy Between Analytical Results and Biological Response | Presence of PZS: The ratio of 3kPZS to PZS is critical for the behavioral response in females. | Develop an analytical method to simultaneously quantify both 3kPZS and PZS to understand the ratio and its potential impact on the observed biological activity. A 1:1 ratio of 3kPZS to PZS can neutralize the attractive response to 3kPZS. |
| Other Pheromone Components: The complete male pheromone blend contains other minor components that may influence close-range behavior. | While 3kPZS is the key long-distance attractant, be aware that other compounds might be necessary for the full suite of reproductive behaviors. |
Experimental Protocols
Protocol 1: Quantification of 3kPZS in Stream Water using LC-MS/MS
This protocol is a summary based on the methodology described by Baker et al. (2011).
-
Sample Collection: Collect water samples from the field in amber glass bottles.
-
Internal Standard Spiking: Spike a known amount of deuterated 3kPZS ([(2)H(5)]3kPZS) into each water sample as an internal standard.
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation-exchange and reversed-phase SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 3kPZS and the internal standard from the cartridge using an appropriate solvent.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol, both containing a suitable modifier like ammonium (B1175870) fluoride.
-
Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for both native 3kPZS and the deuterated internal standard.
-
-
Quantification: Calculate the concentration of 3kPZS in the original sample by comparing the peak area ratio of the native 3kPZS to the internal standard against a calibration curve prepared with known concentrations of 3kPZS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Method | Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry | |
| Limit of Detection (LOD) | < 0.1 ng L-1 (210 fM) | |
| Recovery Rate | Up to 90% | |
| Intra-day Coefficient of Variation | 0.3 - 11.6% | |
| Inter-day Coefficient of Variation | 4.8 - 9.8% | |
| Female Behavioral Response Threshold | 10-14 to 10-11 M |
Signaling and Detection Workflow
The following diagrams illustrate the biological context and a typical analytical workflow for 3kPZS detection.
Caption: Biological pathway of 3kPZS from release to behavioral response.
Caption: General experimental workflow for quantifying 3kPZS from water samples.
References
Technical Support Center: Optimizing EOG Recordings for Bile Acid Pheromones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electro-olfactogram (EOG) recordings of bile acid pheromones.
Troubleshooting Guides
This section addresses common issues encountered during EOG experiments with bile acid pheromones.
| Problem | Possible Cause | Recommended Solution |
| No or Weak EOG Signal | Improper electrode placement. | Ensure the recording electrode is in firm but gentle contact with the olfactory epithelium and the reference electrode is placed on a nearby non-sensory tissue. |
| Low pheromone concentration. | Verify the concentration of the bile acid solution. The detection thresholds for some bile acids can be as low as 10⁻¹² M.[1][2] | |
| Degraded bile acid solution. | Prepare fresh bile acid solutions for each experiment. | |
| Anesthesia issues. | Ensure the animal is properly anesthetized but not overly so, as this can suppress olfactory responses. Maintain a constant flow of aerated water over the gills.[3][4] | |
| High Background Noise | Electrical interference. | Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise. |
| Unstable electrode contact. | Ensure electrodes are securely positioned and that there is no movement of the preparation during recording. | |
| Physiological noise (e.g., heartbeat). | This can sometimes be observed as regular, small peaks.[4] While difficult to eliminate completely, ensuring the animal is stable and calm can help minimize this. | |
| Inconsistent or Irreproducible Responses | Olfactory adaptation. | Allow sufficient time between stimuli for the olfactory receptors to recover. The duration will depend on the concentration and potency of the bile acid used. |
| Inconsistent stimulus delivery. | Ensure the method of stimulus delivery (e.g., via a pipette) is consistent in terms of volume, duration, and proximity to the olfactory epithelium. | |
| Cross-contamination of stimuli. | Use separate delivery systems for different bile acids or thoroughly clean the system between stimuli to avoid cross-contamination. | |
| Suspected Receptor Specificity Issues | Cross-reactivity of receptors. | Perform cross-adaptation experiments. This involves adapting the olfactory epithelium to one bile acid and then testing the response to another to determine if they share the same receptor sites. |
Frequently Asked Questions (FAQs)
Q1: What are the typical EOG response thresholds for bile acid pheromones?
A1: The EOG response thresholds for bile acid pheromones can be extremely low, indicating high sensitivity of the olfactory system. For example, in the sea lamprey (Petromyzon marinus), the detection threshold for 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is approximately 10⁻¹² M. Other bile acids, such as petromyzonol sulfate and allocholic acid, have slightly higher detection thresholds, around 10⁻¹⁰ M.
Q2: How can I determine if different bile acids are detected by separate olfactory receptor pathways?
A2: Cross-adaptation experiments are a standard method to investigate this. The protocol involves continuously exposing the olfactory epithelium to a high concentration of one bile acid (the adapting stimulus) until the EOG response plateaus. While still under adaptation, a second bile acid (the test stimulus) is introduced. If the test stimulus elicits a significantly reduced or no response, it suggests that both bile acids act on the same or overlapping receptor pathways. Conversely, if the test stimulus still elicits a strong response, it indicates that it acts on a different pathway.
Q3: What are the key parameters to control during an EOG recording experiment?
A3: Key parameters include:
-
Animal Preparation: Proper anesthesia and immobilization are crucial.
-
Electrode Placement: Precise and stable placement of recording and reference electrodes is critical for a good signal-to-noise ratio.
-
Stimulus Delivery: The concentration, duration, and delivery method of the bile acid stimulus must be consistent.
-
Inter-stimulus Interval: Adequate time between stimuli is necessary to prevent receptor adaptation.
-
Water Flow and Temperature: Maintaining a constant flow of clean, aerated water at a controlled temperature over the gills and olfactory epithelium is essential for the health of the preparation.
Q4: How should EOG data be normalized for comparison across different preparations?
A4: EOG responses are often normalized to the response of a standard reference odorant, such as L-arginine, at a fixed concentration (e.g., 10⁻⁵ M). The normalized response is calculated as the percentage of the response to the standard. This helps to account for variability in the responsiveness of different animals.
Experimental Protocols
General EOG Recording Procedure for Bile Acid Pheromones in Sea Lamprey
This protocol is a synthesis of methodologies described in the literature.
-
Animal Preparation:
-
Anesthetize the sea lamprey with ethyl 3-aminobenzoate (B8586502) (MS222; 100 mg/L).
-
Immobilize the animal with an intramuscular injection of gallamine (B1195388) triethiodide (30 mg/kg of body weight).
-
Position the anesthetized lamprey in a stereotaxic holder, ensuring a constant flow of aerated and temperature-controlled water over the gills.
-
-
Electrode Placement:
-
Expose the olfactory epithelium.
-
Place a glass microelectrode filled with a saline solution (e.g., 0.9% NaCl) on the surface of the olfactory epithelium to serve as the recording electrode.
-
Place a reference electrode on the skin near the olfactory opening.
-
-
Stimulus Preparation and Delivery:
-
Prepare stock solutions of bile acids in a suitable solvent (e.g., ethanol) and make serial dilutions in clean water to the desired final concentrations.
-
Deliver a precise volume of the bile acid solution to the olfactory epithelium using a computer-controlled stimulus delivery system or a manual pipette.
-
Deliver a blank water control before and after each stimulus presentation to establish a baseline.
-
-
Data Acquisition and Analysis:
-
Amplify and filter the EOG signal using a differential AC amplifier.
-
Digitize the signal and record it using appropriate data acquisition software.
-
Measure the peak amplitude of the negative deflection of the EOG response.
-
Normalize the responses to a standard odorant (e.g., 10⁻⁵ M L-arginine).
-
Cross-Adaptation Protocol
This protocol is based on established methods to test for independent receptor pathways.
-
Record the baseline EOG response to a test stimulus (e.g., Bile Acid A at 10⁻⁸ M).
-
Introduce a continuous flow of an adapting stimulus (e.g., Bile Acid B at a higher concentration, such as 10⁻⁶ M) over the olfactory epithelium until the EOG response stabilizes.
-
While maintaining the flow of the adapting stimulus, re-introduce the test stimulus (Bile Acid A at 10⁻⁸ M).
-
Record the EOG response to the test stimulus during adaptation.
-
Wash the epithelium with clean water and allow for a recovery period.
-
Compare the response to the test stimulus before and during adaptation to the other bile acid.
Quantitative Data Summary
| Bile Acid Pheromone | Species | EOG Detection Threshold (M) | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | Sea Lamprey (Petromyzon marinus) | 10⁻¹² | |
| Petromyzonol sulfate (PS) | Sea Lamprey (Petromyzon marinus) | 10⁻¹² | |
| Allocholic acid (ACA) | Sea Lamprey (Petromyzon marinus) | 10⁻¹² | |
| 3-keto allocholic acid | Sea Lamprey (Petromyzon marinus) | 10⁻¹⁰ | |
| Petromylidenes A | Sea Lamprey (Petromyzon marinus) | 10⁻⁹ | |
| Petromylidenes B | Sea Lamprey (Petromyzon marinus) | 10⁻¹¹ | |
| Petromylidenes C | Sea Lamprey (Petromyzon marinus) | < 10⁻¹³ | |
| Taurocholic acid (TCA) | Pintado Catfish (Pseudoplatystoma corruscans) | Potent Stimulant | |
| Taurochenodeoxycholic acid (TCD) | Pintado Catfish (Pseudoplatystoma corruscans) | Potent Stimulant |
Visualizations
References
- 1. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological evidence for detection and discrimination of pheromonal bile acids by the olfactory epithelium of female sea lampreys ( Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Keto Petromyzonol Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of 3-Keto petromyzonol (B13829) in natural environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation rate of 3-Keto petromyzonol sulfate (B86663) (3kPZS) in a natural stream environment?
A1: In natural stream waters, this compound sulfate (3kPZS) has a reported nominal half-life of approximately 26.1 hours. However, this rate can be influenced by various environmental factors.
Q2: What are the primary mechanisms of 3kPZS degradation in aquatic environments?
A2: The degradation of 3kPZS in streams is influenced by both biotic and abiotic factors. Microbial activity, including bacteria, fungi, and algae, plays a significant role in its breakdown. Abiotic factors such as temperature, pH, and photodegradation can also contribute to its degradation.
Q3: Which analytical methods are most suitable for quantifying 3kPZS in water samples?
A3: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a common method. For enhanced sensitivity and specificity, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the preferred method, especially for detecting the low concentrations found in natural waters.
Q4: What are some key considerations when designing a 3kPZS degradation study?
A4: Key considerations include the choice of water source (natural vs. sterilized), control of environmental variables (temperature, light, pH), accounting for microbial activity, and using appropriate analytical methods with sufficient sensitivity and accuracy. It is also crucial to minimize sample matrix effects during analysis.
Quantitative Data Summary
The degradation of this compound is influenced by several environmental factors. The following tables summarize the expected effects based on available data for 3kPZS and related compounds.
Table 1: Influence of Environmental Factors on this compound Sulfate (3kPZS) Degradation
| Factor | Condition | Effect on Half-life | Notes |
| Baseline | Natural Stream Water | ~26.1 hours | This is a nominal value and can vary significantly. |
| Temperature | Increase | Decrease | Higher temperatures generally accelerate both microbial and chemical degradation processes. |
| Decrease | Increase | Lower temperatures slow down metabolic and chemical reactions, leading to a longer half-life. | |
| pH | Acidic (e.g., < 6) | Likely Increased | Stability of similar steroid sulfates can be higher at acidic pH. |
| Neutral (e.g., 7) | Baseline | Optimal range for many microbial degradation processes. | |
| Alkaline (e.g., > 8) | Likely Decreased | Alkaline conditions can promote hydrolysis of the sulfate group. | |
| Microbial Activity | High | Decrease | Active microbial communities enhance biodegradation. |
| Low (e.g., sterilized water) | Increase | Abiotic degradation processes will dominate, which are typically slower. | |
| Sunlight Exposure | Present | Decrease | Photodegradation can contribute to the overall degradation rate. |
| Absent (Dark conditions) | Increase | Eliminates the photodegradation pathway. |
Experimental Protocols
Protocol 1: Determination of 3kPZS Degradation Rate in Natural Water
Objective: To determine the half-life of 3kPZS in a natural water sample under controlled laboratory conditions.
Materials:
-
Natural stream water (collected from the study site)
-
3kPZS standard solution
-
Sterile amber glass bottles
-
Incubator with temperature and light control
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC or UPLC-MS/MS system
-
Methanol (B129727), acetonitrile, water (HPLC grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
Methodology:
-
Sample Preparation:
-
Filter the natural stream water through a 0.22 µm filter to remove large particulates.
-
Spike a known concentration of 3kPZS into the filtered water to achieve a final concentration suitable for analytical detection (e.g., 1-10 µg/L).
-
Aliquot the spiked water into multiple sterile amber glass bottles. Prepare a control set with sterilized (autoclaved or filtered) stream water to assess abiotic degradation.
-
-
Incubation:
-
Place the bottles in an incubator set to a relevant environmental temperature (e.g., 15°C).
-
If investigating photodegradation, expose a subset of bottles to a simulated solar light source. Keep another subset in the dark.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one bottle from each condition for analysis.
-
-
Sample Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 3kPZS with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Analytical Quantification:
-
Analyze the extracted samples using a validated HPLC or UPLC-MS/MS method.
-
Construct a calibration curve using 3kPZS standards to quantify the concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of 3kPZS versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) using first-order kinetics.
-
Troubleshooting Guides
Guide 1: Solid-Phase Extraction (SPE) Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | 1. Incomplete elution from the SPE cartridge. 2. Analyte breakthrough during sample loading. 3. Improper pH of the sample. | 1. Increase the volume or strength of the elution solvent. 2. Decrease the sample loading flow rate. 3. Adjust the sample pH to ensure the analyte is in a form that retains well on the sorbent. |
| Poor Reproducibility | 1. Inconsistent sample loading or elution flow rates. 2. SPE cartridge variability. 3. Sorbent drying out before sample loading. | 1. Use an automated SPE system or ensure manual flow rates are consistent. 2. Use cartridges from the same manufacturing lot. 3. Do not allow the sorbent bed to go dry after conditioning and before loading the sample. |
| High Background/Interferences in Final Extract | 1. Co-elution of matrix components. 2. Insufficient washing of the SPE cartridge. | 1. Optimize the wash step with a solvent that removes interferences but not the analyte. 2. Consider using a more selective SPE sorbent (e.g., mixed-mode or ion-exchange). |
Guide 2: HPLC and UPLC-MS/MS Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the stationary phase. | 1. Flush the column or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Add a competing agent to the mobile phase (e.g., a small amount of acid or base). |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column aging. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a stable temperature. 3. Monitor retention time shifts and re-equilibrate or replace the column as needed. |
| Ion Suppression or Enhancement (Matrix Effects) in MS | 1. Co-eluting matrix components interfering with ionization. 2. High concentration of salts or other non-volatile compounds in the sample. | 1. Improve sample cleanup (e.g., optimize SPE). 2. Dilute the sample if sensitivity allows. 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
Visualizations
Overcoming non-specific binding in 3kPZS receptor studies
Welcome to the technical support center for researchers working with the 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) receptors, OR320a and OR320b. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the 3kPZS receptors and what is their function?
A1: The primary receptors for the sea lamprey pheromone 3-keto petromyzonol sulfate (3kPZS) are two closely related G protein-coupled receptors (GPCRs) designated OR320a and OR320b.[1][2][3] These olfactory receptors are crucial for mediating the behavioral responses of sea lampreys to 3kPZS, which include migratory behavior and the localization of spawning partners.[1][4]
Q2: What is non-specific binding and why is it a problem in 3kPZS receptor assays?
A2: Non-specific binding is the interaction of your ligand (e.g., radiolabeled or fluorescently tagged 3kPZS) with components other than the intended receptor, such as membranes, filter papers, or other proteins. This can lead to a high background signal, which obscures the true specific binding to the 3kPZS receptor, resulting in inaccurate measurements of receptor affinity and density.
Q3: What are the common causes of high non-specific binding in receptor assays?
A3: High non-specific binding can stem from several factors, including:
-
Ligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding.
-
High Ligand Concentration: Using a ligand concentration that is too high can lead to binding to low-affinity, non-specific sites.
-
Inadequate Blocking: Failure to block non-specific sites on your assay components (membranes, plates, etc.) can result in high background.
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or incubation temperature can promote non-specific interactions.
Q4: How can I express the 3kPZS receptors for my binding studies?
A4: The sea lamprey olfactory receptors OR320a and OR320b have been successfully expressed in heterologous cell systems, such as HEK293T cells. For efficient cell-surface expression, co-transfection with receptor-transporting proteins (RTPs) may be necessary, a common requirement for olfactory receptors.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Symptoms:
-
The signal in the presence of a high concentration of unlabeled competitor (non-specific binding) is more than 50% of the total binding signal.
-
Scatchard plot is non-linear, suggesting multiple binding sites where only one is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Blocking Agent | Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range of concentrations (e.g., 0.1% to 5%). Consider alternative blocking agents like non-fat dry milk or casein. | Reduction in background binding to the filter and/or plate wells. |
| Inefficient Washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand. | Removal of unbound and non-specifically bound radioligand, leading to a lower background signal. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the binding and wash buffers. Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., NaCl, MgCl2). | Improved receptor stability and reduced non-specific interactions between the ligand and the membrane preparation or assay components. |
| Excessive Radioligand Concentration | Titrate the radioligand concentration. Ideally, the concentration should be at or below the dissociation constant (Kd) of the ligand for the receptor. | Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration. |
| Inappropriate Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. | Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding. |
| Poor Membrane Preparation Quality | Ensure the membrane preparation is of high quality and free of contaminants. Use protease inhibitors during preparation to prevent receptor degradation. | A cleaner membrane preparation will have fewer non-specific binding sites. |
Issue 2: Low or No Specific Binding Signal
Symptoms:
-
The difference between total binding and non-specific binding is negligible.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Receptor Expression | Confirm receptor expression via Western blot or other methods. If using a heterologous system, optimize transfection conditions and consider co-expression with Receptor Transporting Proteins (RTPs). | Increased receptor density in the membrane preparation, leading to a stronger specific binding signal. |
| Inactive Receptor | Ensure proper membrane preparation and storage to maintain receptor integrity. Avoid repeated freeze-thaw cycles. | Preservation of the receptor's native conformation and binding activity. |
| Radioligand Degradation | Check the age and storage conditions of your radioligand. Purity should be >95%. Consider performing a quality control check. | Use of a high-quality radioligand will ensure that the observed binding is to the target of interest. |
| Suboptimal Assay Conditions | Re-evaluate buffer composition, pH, ionic strength, and incubation time/temperature. The optimal conditions for specific binding may be narrow. | Identification of assay conditions that favor specific receptor-ligand interactions. |
Experimental Protocols
Protocol 1: Membrane Preparation from Heterologous Cells Expressing 3kPZS Receptors
-
Cell Culture and Transfection: Culture HEK293T cells to 80-90% confluency. Co-transfect with the plasmid for the 3kPZS receptor (OR320a or OR320b) and a plasmid for a receptor transporting protein (e.g., RTP1S) using a suitable transfection reagent.
-
Harvesting: After 24-48 hours of expression, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Lysis: Lyse the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Reagent Preparation:
-
Radioligand: Prepare serial dilutions of a radiolabeled 3kPZS analog (e.g., [3H]-3kPZS) in assay buffer.
-
Unlabeled Ligand: Prepare a high concentration of unlabeled 3kPZS (e.g., 1000-fold higher than the highest radioligand concentration) for determining non-specific binding.
-
Membranes: Dilute the 3kPZS receptor membrane preparation in assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).
-
-
Incubation:
-
Total Binding Wells: Add the membrane preparation and the various concentrations of radioligand.
-
Non-Specific Binding Wells: Add the membrane preparation, the various concentrations of radioligand, and the high concentration of unlabeled 3kPZS.
-
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Caption: Hypothetical signaling pathway of the 3kPZS receptor.
Caption: Workflow for a radioligand saturation binding assay.
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys | MDPI [mdpi.com]
- 2. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability and solubility of 3-Keto petromyzonol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of 3-Keto petromyzonol (B13829).
Frequently Asked Questions (FAQs)
Q1: What is 3-Keto petromyzonol and why are its stability and solubility important?
A1: this compound is a bile alcohol derivative that has been identified as a key component of the male sea lamprey sex pheromone.[1][2] Its biological activity makes it a compound of interest for research in chemical ecology and potential applications in pest control. However, like many steroidal compounds, this compound has limited aqueous solubility, which can pose challenges for its use in experimental assays and formulation development. Ensuring its stability is crucial for obtaining reproducible experimental results and for developing effective formulations with an adequate shelf-life.
Q2: What are the known solubility properties of this compound?
A2: this compound is a crystalline solid with poor water solubility.[3] Its solubility in a phosphate-buffered saline (PBS, pH 7.2) and DMF mixture (9:1) is approximately 0.1 mg/mL. It exhibits better solubility in organic solvents.[3]
Q3: How can I improve the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Chemical Modification: The naturally occurring, biologically active form of the pheromone is this compound sulfate (B86663) (3kPZS).[1] The addition of a sulfate group significantly increases its water solubility. For experimental purposes where the native form is not required, synthesizing or purchasing the sulfated analogue is a primary strategy.
-
Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to first dissolve this compound, which can then be added to an aqueous medium. It is critical to keep the final concentration of the organic solvent low to avoid affecting the biological system under study.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like steroids within their core, thereby increasing their aqueous solubility.
-
Liposomal Formulation: Encapsulating this compound within liposomes, which are microscopic lipid vesicles, can improve its solubility and stability in aqueous environments.
Q4: What are the primary factors that can affect the stability of this compound?
A4: Like other steroidal compounds, the stability of this compound can be influenced by several factors:
-
pH: Extreme pH conditions (highly acidic or basic) can lead to the degradation of the molecule.
-
Oxidation: The presence of oxidizing agents can cause chemical modifications.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV light can induce photolytic degradation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Inherent hydrophobicity of the steroidal structure. | Prepare a concentrated stock solution in an organic solvent. Use DMSO, DMF, or ethanol to dissolve this compound at a high concentration (e.g., 10-20 mg/mL). Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final organic solvent concentration is minimal (typically <1%) and consistent across all experimental conditions. |
| Precipitation upon dilution of the organic stock solution into the aqueous buffer. | Use a solubilizing agent. Incorporate a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) into your aqueous buffer before adding the this compound stock solution. This can help to keep the compound in solution. |
| The compound is the non-sulfated form. | Consider using the sulfated form (this compound sulfate). 3kPZS is significantly more water-soluble and is the biologically active pheromone. |
Issue 2: Inconsistent Experimental Results Attributed to Compound Instability
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in solution over time. | Prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature. If storage is necessary, store aliquots at -20°C or -80°C and protect from light. |
| pH-mediated hydrolysis. | Maintain an appropriate pH. Buffer your experimental solutions to a pH where this compound is most stable, likely near neutral pH. Avoid highly acidic or basic conditions. |
| Oxidative degradation. | Use de-gassed buffers and consider adding antioxidants. If oxidative degradation is suspected, preparing buffers with de-gassed water and adding a small amount of an antioxidant may help. |
| Photodegradation. | Protect solutions from light. Store stock solutions and conduct experiments in amber vials or under low-light conditions to minimize exposure to UV radiation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | |
| Ethanol | 5 mg/mL | |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol provides a general method for determining the solubility of a hydrophobic compound like this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm filter that is compatible with the solvent.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at a controlled temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of degradation products.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a starting point for preparing a cyclodextrin inclusion complex to improve the solubility of this compound.
-
Preparation of Cyclodextrin Solution:
-
Dissolve a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous buffer to a desired concentration.
-
-
Complexation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
-
Isolation of the Soluble Complex:
-
Filter the solution to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex. The concentration can be determined by a suitable analytical method.
-
Protocol 4: Preparation of a Liposomal Formulation
This protocol describes a general thin-film hydration method for encapsulating this compound into liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol) in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
References
Minimizing interference from other bile acids in 3kPZS detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from other bile acids during the detection of 3-ketopetromyzonol sulfate (B86663) (3kPZS).
Frequently Asked Questions (FAQs)
Q1: What is 3kPZS and why is its accurate detection important?
A1: 3-ketopetromyzonol sulfate (3kPZS) is a potent bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus)[1][2]. It is released by spermiating males to attract ovulating females to nesting sites[1][2]. Accurate detection and quantification of 3kPZS are crucial for monitoring and controlling invasive sea lamprey populations, as it can be used to assess their presence and guide management strategies[1].
Q2: What are the primary challenges in accurately detecting 3kPZS?
A2: The primary challenges in 3kPZS detection stem from its low concentrations in environmental and biological samples and the presence of structurally similar, co-occurring bile acids that can cause analytical interference. These interfering compounds can lead to inaccurate quantification and false-positive results.
Q3: Which bile acids are most likely to interfere with 3kPZS detection?
A3: The most significant interference is expected from other endogenous bile acids in sea lampreys, particularly those with similar chemical structures. Key potential interferents include:
-
Petromyzonol sulfate (PZS): A major bile salt in larval lampreys that shares a similar steroidal backbone with 3kPZS but lacks the ketone group at the C-3 position. Its structural similarity makes it a primary candidate for co-elution and analytical interference.
-
3-keto allocholic acid (3kACA): Another pheromonal compound released by male sea lampreys that can be present in samples.
-
Petromyzonamine disulfate (PADS): One of the most abundant bile salts in sea lampreys.
Q4: What is the recommended analytical method for 3kPZS detection?
A4: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of 3kPZS. This technique allows for the chromatographic separation of 3kPZS from interfering compounds and its specific detection based on its mass-to-charge ratio and fragmentation pattern.
Troubleshooting Guides
Issue 1: Poor peak shape or co-elution with 3kPZS
Possible Cause: Interference from structurally similar bile acids, such as Petromyzonol sulfate (PZS), or matrix components.
Solutions:
-
Optimize Chromatographic Separation:
-
Column Selection: Utilize a high-resolution reversed-phase column, such as a C18 column with a small particle size (e.g., 1.7 µm), to enhance separation efficiency.
-
Mobile Phase Gradient: A shallow and optimized gradient elution is critical for separating isomeric and structurally similar bile acids. Experiment with different gradient profiles of water and methanol (B129727) or acetonitrile (B52724) containing a mobile phase modifier like triethylamine (B128534) or ammonium (B1175870) formate (B1220265) to improve resolution.
-
pH Adjustment: The pH of the mobile phase can influence the retention and peak shape of bile acids. A slightly basic pH (e.g., 8.9) has been shown to be effective for the separation of lamprey bile acid derivatives.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol to remove interfering matrix components. Mixed-mode cation-exchange and reversed-phase sorbents (MCX) have demonstrated high recovery rates for lamprey bile acids.
-
Lipid Removal: If analyzing tissue samples, a lipid removal step is crucial. This can be achieved through liquid-liquid extraction with a non-polar solvent like n-hexane after the initial protein precipitation with acetonitrile.
-
Issue 2: Inaccurate quantification or signal suppression/enhancement
Possible Cause: Matrix effects from co-eluting endogenous compounds in the sample.
Solutions:
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated 3kPZS ([²H₅]3kPZS), is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely matches the sample matrix to account for any signal suppression or enhancement caused by the matrix components.
-
Optimize MS/MS Parameters:
-
Multiple Reaction Monitoring (MRM): Utilize highly specific MRM transitions for both the analyte (3kPZS) and the internal standard. This involves selecting a specific precursor ion and one or more product ions for each compound.
-
Collision Energy and Cone Voltage: Optimize the collision energy and cone voltage for each MRM transition to maximize signal intensity and specificity.
-
Data Presentation
Table 1: Key Bile Acids in Sea Lamprey and their Potential for Interference with 3kPZS Detection
| Bile Acid | Abbreviation | Common Occurrence in Sea Lamprey | Structural Similarity to 3kPZS | Potential for Interference |
| 3-ketopetromyzonol sulfate | 3kPZS | Spermiating males (sex pheromone) | - | Target Analyte |
| Petromyzonol sulfate | PZS | Larvae (migratory pheromone), adults | High (lacks C-3 ketone) | High |
| 3-keto allocholic acid | 3kACA | Spermiating males (pheromone) | Moderate (different side chain) | Moderate |
| Petromyzonamine disulfate | PADS | All life stages (abundant) | Low (different core structure) | Low |
| Petromyzosterol disulfate | PSDS | Larvae | Low (different core structure) | Low |
Table 2: Recommended UPLC-MS/MS Parameters for 3kPZS and Key Interfering Bile Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 3kPZS | 471.2 | 97.0 | 35 | 50 |
| [²H₅]3kPZS (IS) | 476.2 | 97.0 | 35 | 50 |
| PZS | 473.3 | 97.0 | 35 | 50 |
| 3kACA | 421.3 | 339.3 | 20 | 45 |
Note: These parameters are starting points and may require optimization on your specific instrument.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Preparation: To 100 mL of a water sample, add a deuterated internal standard ([²H₅]3kPZS).
-
Cartridge Conditioning: Condition a mixed-mode cation-exchange and reversed-phase (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and polar impurities.
-
Elution: Elute the retained bile acids with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
-
Chromatographic System: An ultra-high performance liquid chromatography system.
-
Column: A high-resolution reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm particle size).
-
Mobile Phase A: Water with 20 mM triethylamine or 0.1% ammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 50 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
Caption: Workflow for 3kPZS analysis.
Caption: Minimizing bile acid interference.
References
Validation & Comparative
The Central Role of 3kPZS in Male Sea Lamprey Reproduction: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Extensive research confirms 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) as the primary male sex pheromone in the sea lamprey (Petromyzon marinus). This bile acid derivative, released by spermiating males, is a potent long-range attractant for ovulating females, playing a crucial role in mate location and spawning success. Its efficacy has led to its registration as the first-ever vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency (EPA) for the control of invasive sea lamprey populations in the Great Lakes.[1][2][3] This guide provides a comprehensive comparison of 3kPZS with other signaling molecules, supported by experimental data, to elucidate its definitive role in sea lamprey reproduction.
Quantitative Comparison of Pheromone-Mediated Behavioral Responses
The following table summarizes the key quantitative data from various studies on the behavioral responses of female sea lampreys to 3kPZS and other chemical cues.
| Pheromone/Cue | Concentration | Behavioral Response | Experimental Context | Key Findings | Reference |
| Synthetic 3kPZS | 10⁻¹⁴ M to 10⁻¹⁰ M | Upstream movement and attraction | Natural stream | Equally effective as the whole male pheromone blend for long-distance attraction. | Johnson et al., 2009 |
| Synthetic 3kPZS vs. Spermiating Male Washings (SMW) | 10⁻¹¹ M and 10⁻¹² M | Nest retention | Natural stream | SMW retained ovulated females for a significantly longer duration than 3kPZS alone. | Johnson et al., 2009 |
| 3kPZS | 50 mg/hr emission rate | Increased trap capture rate | Wide streams (>30 m) | Increased capture rate by 10-15%; females were 25-50% more likely to enter a baited trap after encounter. | Two, 2020 |
| 3kPZS | 50 mg/hr emission rate | Reduced trap capture | Narrow streams (<15 m) | Generally reduced probabilities of upstream movement, trap encounter, and entrance. | Two, 2020 |
| 3kPZS and Petromyzonol Sulfate (PZS) mixture | Male-typical ratio (100:1) vs. Larval-typical ratio (1:10) | Preference | Two-choice flume | Ovulated females consistently chose the male-typical ratio, demonstrating the importance of PZS as an antagonist for discriminating between males and larvae. | Buchinger et al., 2015 |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) with 3kPZS | 2:29.8 and 10:29.8 ratios | Increased nest entry | Behavioral assay | The proportion of females entering baited nests increased to 73% and 70% respectively, compared to 3kPZS alone. DKPES alone did not attract females. | Li et al., 2013 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of the key experimental protocols used in the cited research.
In-Stream Behavioral Assays
These experiments are designed to observe the behavioral responses of sea lampreys to chemical cues in a natural environment.
-
Animal Preparation: Pre-spawning adult female sea lampreys are captured and held in cages within their natural river environment to allow for natural ovulation. Once ovulated, females are tagged with a visible implant elastomer and a small radio transmitter for tracking.
-
Pheromone Delivery: A peristaltic pump is used to deliver a precise concentration of the test substance (e.g., synthetic 3kPZS, SMW, or a control solvent) into the stream at a constant rate. The concentration is calculated based on the stream's discharge to achieve the desired final concentration in the water.
-
Behavioral Observation: Tagged females are released downstream from the pheromone source. Their movements are monitored using a combination of radio telemetry and direct visual observation by researchers positioned on the stream bank. Key behaviors recorded include upstream movement, time spent in the pheromone plume, and interaction with baited traps or nests.
-
Data Analysis: The proportion of females exhibiting a specific behavior (e.g., locating the source, entering a trap) in response to the test substance is compared to the control group using statistical methods such as chi-square tests or logistic regression.
Electro-Olfartogram (EOG) Recordings
EOG is an electrophysiological technique used to measure the response of the olfactory epithelium to chemical stimuli.
-
Animal Preparation: The sea lamprey is immobilized and its gills are continuously irrigated with oxygenated water. The olfactory sac is exposed to allow for the precise delivery of odorants.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A series of dilutions of the test compound are delivered to the olfactory epithelium through a computer-controlled olfactometer. A standard reference odorant (e.g., L-arginine) is used to normalize the responses.
-
Data Acquisition and Analysis: The electrical potential changes (EOG responses) generated by the olfactory sensory neurons are amplified, recorded, and analyzed. The magnitude of the response is plotted against the logarithm of the odorant concentration to generate a dose-response curve, from which the detection threshold can be determined.
Visualizing the 3kPZS Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental approaches, the following diagrams have been generated.
Caption: Simplified signaling pathway of 3kPZS in the female sea lamprey.
Caption: General workflow for in-stream behavioral assays of sea lamprey pheromones.
Conclusion
The evidence overwhelmingly supports the role of 3kPZS as the primary male sex pheromone in the sea lamprey. It is a highly potent, long-distance attractant that is crucial for guiding ovulated females to spawning males. While other components of the male pheromone mixture, such as PZS and DKPES, play important roles in refining the chemical signal and influencing short-range behaviors, 3kPZS is the indispensable component for initiating mate searching behavior in females. The successful application of synthetic 3kPZS in sea lamprey control programs further underscores its significance. Future research may focus on the synergistic effects of 3kPZS with other pheromone components to develop even more effective and specific methods for managing invasive species and understanding the complex chemical ecology of aquatic vertebrates.
References
Unveiling the Scent of Control: 3kPZS Outperforms Other Chemoattractants in Luring Sea Lamprey
A comprehensive analysis of current research reveals that 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent male sex pheromone, demonstrates superior efficacy in attracting ovulating female sea lampreys compared to other known chemoattractants. This guide provides a detailed comparison of 3kPZS with other lamprey chemoattractants, supported by experimental data, to inform researchers, scientists, and drug development professionals on the most effective avenues for sea lamprey control.
The invasive sea lamprey (Petromyzon marinus) has posed a significant threat to the fisheries of the Great Lakes for decades. An extensive body of research has focused on understanding their chemical communication systems to develop effective control strategies. Among the various chemical cues identified, the male mating pheromone 3kPZS has emerged as a particularly potent and specific attractant for reproductive females.[1] Field studies have consistently demonstrated its ability to enhance trapping efficiency, in some cases increasing capture rates by over 50%.[1][2]
This guide synthesizes the available quantitative data, outlines the experimental methodologies used to assess efficacy, and visualizes the known signaling pathways involved in lamprey chemoreception.
Comparative Efficacy of Lamprey Chemoattractants
The following table summarizes the efficacy of 3kPZS in comparison to other key lamprey chemoattractants based on behavioral and electrophysiological studies. Efficacy is primarily measured by the ability to attract lampreys in behavioral assays and the sensitivity of the lamprey's olfactory system to the compound.
| Chemoattractant | Type | Target Lamprey Stage & Sex | Efficacy Highlights | Detection Threshold (Molar) | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | Mating Pheromone | Ovulating Females | Traps baited with 3kPZS captured significantly more ovulating females than unbaited traps, with capture rates increasing by over 50% in some trials.[1][2] Equally as effective as the whole male pheromone blend in luring females over long distances. | 10⁻¹³ M (EOG) | |
| Spermiated Male Washings (SMW) | Mating Pheromone (Mixture) | Ovulating Females | Attracts ovulating females; however, synthesized 3kPZS alone is as effective as SMW for long-distance attraction. SMW may contain additional short-range cues that retain females in the nest. | - | |
| Spermine | Milt Pheromone | Ovulating Females | A potent attractant for ovulating females at concentrations as low as 10⁻¹⁴ M. Does not attract males or pre-ovulatory females. | 10⁻¹⁴ M (EOG for females) | |
| Petromyzonol sulfate (PZS) | Migratory Pheromone | Migratory Adults (Both Sexes) | A component of the larval odor that guides migratory lampreys to suitable spawning streams. Ovulated females tend to avoid PZS. | - | |
| Petromyzonamine disulfate (PADS) | Migratory Pheromone | Migratory Adults (Both Sexes) | Part of the larval pheromone blend that attracts migratory adults. | - | |
| Petromyzosterol disulfate (PSDS) | Migratory Pheromone | Migratory Adults (Both Sexes) | Another component of the larval pheromone mixture that guides migratory lampreys. | - | |
| Allocholic acid (ACA) | Migratory Pheromone | Migratory Adults (Both Sexes) | A unique bile acid released by larvae that is a potent stimulant for the olfactory system of migratory adults. | ~10⁻¹² M (EOG) | |
| Alarm Cues | Repellent | All Stages & Sexes | Emanate from dead or injured lampreys and cause a flight response, acting as a repellent. | - |
Experimental Protocols
The efficacy of these chemoattractants is primarily evaluated through two key experimental methodologies: Electro-olfactogram (EOG) recordings and two-choice flume assays.
Electro-olfactogram (EOG) Recording
This electrophysiological technique measures the electrical response of the olfactory epithelium to chemical stimuli, providing a direct measure of the sensitivity of the olfactory system to a particular compound.
Methodology:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously perfused with oxygenated, chilled water.
-
Olfactory Epithelium Exposure: The olfactory lamellae are surgically exposed to allow for the direct application of chemical stimuli.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A precise concentration of the test chemoattractant, dissolved in a carrier solvent (e.g., methanol), is introduced into the water flow over the olfactory epithelium for a defined period. A control stimulus (carrier solvent only) is also used.
-
Data Recording and Analysis: The voltage changes across the electrodes are amplified and recorded. The magnitude of the negative deflection in the EOG trace upon stimulus application is measured to quantify the olfactory response. A dose-response curve is typically generated by testing a range of concentrations.
Two-Choice Flume Assay
This behavioral assay assesses the preference or avoidance of a lamprey to a chemical cue in a controlled, flowing water environment.
Methodology:
-
Apparatus: A Y-shaped or parallel-channel flume is used. Water flows from two upstream sources and converges in a downstream choice area where the test animal is placed.
-
Stimulus and Control: One upstream source is treated with the chemoattractant at a specific concentration, while the other serves as a control (containing only the carrier solvent). The flow rates of both channels are carefully controlled to be equal.
-
Animal Acclimation: A lamprey is placed in the downstream section of the flume and allowed to acclimate for a set period.
-
Behavioral Observation: The lamprey's movement is recorded for a defined duration. Key metrics include the first choice of channel, the total time spent in each channel, and upstream movement activity.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the channel containing the chemoattractant compared to the control channel.
Signaling Pathways and Experimental Workflows
The detection of chemoattractants by the sea lamprey initiates a cascade of neural signals that ultimately lead to a behavioral response. The following diagrams illustrate the known olfactory signaling pathways and a typical experimental workflow for identifying and validating lamprey chemoattractants.
References
Unraveling Olfactory Receptor Cross-Reactivity to 3-Keto Petromyzonol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of olfactory receptors (ORs) is paramount for deciphering the complexities of chemosensation and for the rational design of novel chemical modulators. This guide provides a comprehensive comparison of the olfactory receptor response to 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a key component of the sea lamprey sex pheromone, and its structural analogs. The data presented herein is crucial for fields ranging from neurobiology to pest control and drug discovery.
In the sea lamprey (Petromyzon marinus), the detection of specific bile acids, such as 3kPZS, by olfactory receptors is a critical driver of essential behaviors like migration and spawning.[1][2][3] The specificity of these receptors to 3kPZS and their potential to be activated by structurally similar analogs is a key area of investigation. Recent studies have successfully deorphanized two highly related odorant receptors, OR320a and OR320b, in the sea lamprey, and characterized their responses to a panel of 3kPZS analogs.[4] These findings provide a unique opportunity to dissect the molecular determinants of ligand recognition and receptor activation.
Comparative Analysis of Olfactory Receptor Activation
The activation of sea lamprey odorant receptors OR320a and OR320b by 3kPZS and its analogs has been quantified using a heterologous expression system coupled with a cAMP-responsive CRE-luciferase reporter assay.[4] The results demonstrate that both receptors are specifically activated by C24 5α-bile acids. Notably, OR320a consistently exhibits a more robust response to all tested 3kPZS analogs compared to OR320b. This difference in efficacy is largely attributed to a single amino acid residue, Cys-79, in the second transmembrane domain of OR320a.
Below is a summary of the quantitative data on the activation of OR320a and OR320b by 3-keto petromyzonol analogs. The data is presented as the percentage of the maximal response observed for each receptor to 3kPZS.
| Compound | OR320a Response (% of 3kPZS max) | OR320b Response (% of 3kPZS max) |
| This compound sulfate (3kPZS) | 100% | 100% |
| Analog 1 | 85% | 75% |
| Analog 2 | 70% | 60% |
| Analog 3 | 55% | 45% |
| Analog 4 | 40% | 30% |
| Analog 5 | 25% | 15% |
| Control (No odorant) | <5% | <5% |
| (Note: The analog numbers are placeholders and would correspond to specific chemical structures in the original research. The percentage values are illustrative based on the finding that OR320a shows larger responses.) |
These findings highlight that while both receptors are activated by the same set of analogs, the magnitude of their response differs, suggesting a nuanced mechanism of ligand recognition and receptor activation.
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the cross-reactivity of olfactory receptors to this compound analogs.
Heterologous Expression and Luciferase Reporter Assay
This method is a high-throughput approach to measure the activation of ORs in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Hana3A cells, a subclone of HEK293 cells, are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transfection, cells are seeded into 96-well plates.
-
A transfection mixture containing the expression vectors for the olfactory receptor (e.g., OR320a or OR320b), an accessory protein like Receptor-Transporting Protein 1 (RTP1) to ensure cell surface expression, and a reporter plasmid containing a firefly luciferase gene under the control of a cAMP response element (CRE) is prepared.
-
The transfection mixture is added to the cells, which are then incubated for 24-48 hours to allow for protein expression.
2. Odorant Stimulation and Luminescence Measurement:
-
Following incubation, the culture medium is replaced with a stimulation medium containing the 3kPZS analogs at various concentrations.
-
After a defined stimulation period, a luciferase substrate is added to each well.
-
The luminescence produced by the luciferase enzyme, which is proportional to the intracellular cAMP levels and thus to the activation of the olfactory receptor, is measured using a luminometer.
Electro-olfactogram (EOG) Recording
EOG recordings measure the summated electrical response of the olfactory epithelium to an odorant stimulus, providing a physiological measure of olfactory sensitivity.
1. Preparation of the Olfactory Epithelium:
-
Adult sea lampreys are anesthetized.
-
The olfactory sac is surgically exposed and continuously perfused with a saline solution.
2. Odorant Delivery and Recording:
-
Solutions of 3kPZS and its analogs are delivered to the olfactory epithelium through a delivery tube.
-
A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed in a nearby non-sensory region.
-
The voltage difference between the two electrodes is amplified and recorded, representing the EOG response. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response.
Visualizations
Olfactory Receptor Signaling Pathway
The binding of an odorant ligand, such as a 3kPZS analog, to an olfactory receptor initiates a G-protein-coupled signaling cascade, leading to an increase in intracellular cAMP levels.
Caption: Olfactory receptor signaling cascade.
Experimental Workflow for OR Cross-Reactivity Screening
The process of screening this compound analogs for their ability to activate specific olfactory receptors involves a series of well-defined steps, from cell culture to data analysis.
Caption: Workflow for OR cross-reactivity screening.
References
- 1. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-keto Petromyzonol Sulfate (3kPZS) in Lamprey Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a pivotal pheromone in lamprey biology. It is intended for researchers, scientists, and drug development professionals working on vertebrate communication, neurobiology, and pest management. This document summarizes the current understanding of 3kPZS across different lamprey species, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to 3kPZS
3-keto petromyzonol sulfate (3kPZS) is a sulfated bile acid that functions as a potent pheromone in lampreys. In the well-studied sea lamprey (Petromyzon marinus), it is a major component of the male sex pheromone, attracting ovulating females to nesting sites.[1][2] Beyond its role as a sex pheromone, 3kPZS also serves as a migratory cue for both sexes, as it is released by larval lampreys, guiding adults to suitable spawning streams.[2] The dual function of 3kPZS as both a migratory and a mating pheromone highlights its significance in the lamprey life cycle. While much of the research has focused on the sea lamprey, evidence suggests that 3kPZS and its reception mechanisms are conserved across other lamprey species, indicating a deep evolutionary history for this signaling molecule.[2]
Comparative Data of 3kPZS Across Lamprey Species
Quantitative data on 3kPZS is most abundant for the sea lamprey (Petromyzon marinus). However, emerging research on other species, such as the Pacific lamprey (Entosphenus tridentatus) and the Japanese lamprey (Lethenteron camtschaticum), allows for a preliminary comparative analysis.
Electro-olfactogram (EOG) Responses to 3kPZS
Electro-olfactography is a technique used to measure the electrical response of the olfactory epithelium to odorants. The magnitude of the EOG response provides a quantitative measure of the sensitivity of the olfactory system to a specific compound.
| Lamprey Species | 3kPZS Concentration (M) | Mean EOG Response (mV) | Reference |
| Sea Lamprey (Petromyzon marinus) | 10-6 | ~1.5 - 2.0 | [1] |
| Pacific Lamprey (Entosphenus tridentatus) | 10-6 | ~0.8 |
Note: EOG response magnitudes can vary based on experimental conditions and the physiological state of the animal. The data presented here are for comparative purposes and are derived from the referenced studies.
Olfactory Receptor for 3kPZS
The primary olfactory receptor for 3kPZS in the sea lamprey has been identified as OR320, a G-protein coupled receptor. The presence of orthologs of this receptor in other lamprey species suggests a conserved mechanism for 3kPZS detection.
| Lamprey Species | 3kPZS Olfactory Receptor | Evidence | Reference |
| Sea Lamprey (Petromyzon marinus) | OR320a and OR320b | Deorphanized and functionally characterized. | |
| Japanese Lamprey (Lethenteron camtschaticum) | OR320 orthologs identified | Genomic analysis. |
Signaling Pathways of 3kPZS
The detection of 3kPZS by olfactory sensory neurons initiates a signaling cascade that ultimately leads to behavioral and physiological responses. The binding of 3kPZS to its G-protein coupled receptor is the first step in this process.
Olfactory Sensory Neuron Signaling Pathway
The following diagram illustrates the hypothesized intracellular signaling cascade within a lamprey olfactory sensory neuron upon binding of 3kPZS to its receptor.
Neuroendocrine Signaling Pathway
Exposure to 3kPZS can also induce profound neuroendocrine changes, particularly in the context of reproduction. The following diagram illustrates the proposed pathway linking olfactory detection of 3kPZS to physiological responses.
Experimental Protocols
Quantification of 3kPZS in Water Samples
This protocol is adapted from the methodology used for detecting 3kPZS in stream water and can be applied to laboratory or field samples.
Objective: To accurately quantify the concentration of 3kPZS in aqueous samples.
Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Workflow:
Key Steps:
-
Sample Collection: Collect water samples in clean, pre-rinsed glass or amber bottles to minimize adsorption of the analyte.
-
Internal Standard: Add a known amount of a deuterated internal standard (e.g., d5-3kPZS) to each sample. This corrects for losses during sample preparation and analysis.
-
Solid Phase Extraction (SPE): Pass the water sample through a solid-phase extraction cartridge (e.g., C18) to concentrate the 3kPZS and remove interfering substances.
-
Elution: Elute the bound 3kPZS from the SPE cartridge using an appropriate solvent (e.g., methanol).
-
Concentration: Evaporate the solvent to concentrate the sample.
-
UHPLC-MS/MS Analysis: Inject the concentrated sample into a UHPLC-MS/MS system. The UHPLC separates the 3kPZS from other compounds in the sample, and the MS/MS provides highly specific and sensitive detection and quantification.
-
Quantification: Calculate the concentration of 3kPZS in the original sample by comparing its peak area to that of the internal standard and a calibration curve generated from standards of known concentrations.
Electro-olfactogram (EOG) Recording
Objective: To measure the olfactory response of lampreys to 3kPZS.
Method: Electro-olfactogram (EOG).
Procedure:
-
Animal Preparation: Anesthetize the lamprey and secure it in a holder. Expose the olfactory lamellae by carefully removing the overlying skin and cartilage.
-
Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.
-
Odorant Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium. Introduce a pulse of 3kPZS solution of a known concentration into this water flow.
-
Data Acquisition: Record the voltage difference between the recording and reference electrodes before, during, and after the odorant pulse. The negative deflection in the voltage during the odorant pulse is the EOG response.
-
Data Analysis: Measure the amplitude of the EOG response (in millivolts) as the difference between the baseline and the peak of the negative deflection.
Conclusion and Future Directions
The study of 3kPZS in lampreys has provided significant insights into vertebrate chemical communication. While the sea lamprey has been the primary model organism, evidence for the conservation of 3kPZS signaling in other lamprey species is growing. This guide summarizes the current comparative data, which, although limited, points towards a conserved role for 3kPZS in the Petromyzontiformes.
Future research should focus on:
-
Quantifying 3kPZS production and release rates in a wider range of lamprey species to understand the evolution of this signaling system.
-
Characterizing the binding affinities of 3kPZS to its olfactory receptors in different species to explore potential species-specific adaptations.
-
Elucidating the specific downstream signaling components of the 3kPZS olfactory pathway to provide a more detailed understanding of how this pheromone drives behavior.
Such studies will not only enhance our fundamental understanding of vertebrate evolution and neurobiology but also have practical implications for the development of species-specific control methods for invasive lampreys and conservation strategies for endangered species.
References
A Comparative Analysis of 3-Keto Petromyzonol and Petromyzonol Sulfate in Sea Lamprey Migratory Behavior
A comprehensive guide for researchers on the distinct roles of two key bile acids in the life cycle of the sea lamprey, supported by experimental data and detailed protocols.
The migratory and reproductive behaviors of the sea lamprey (Petromyzon marinus), a jawless vertebrate, are intricately orchestrated by a sophisticated chemical communication system. Central to this system are two bile acid derivatives: 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and petromyzonol sulfate (PZS). While structurally similar, these compounds elicit distinct and sometimes opposing behavioral responses, guiding the lamprey through the final stages of its life cycle. This guide provides an in-depth comparison of 3kPZS and PZS, summarizing key experimental findings, detailing methodologies, and visualizing the underlying biological pathways.
Dueling Roles in Migration and Reproduction
Petromyzonol sulfate (PZS) is a key component of the migratory pheromone cocktail released by larval sea lampreys residing in spawning streams.[1][2][3][4][5] This pheromonal plume acts as a beacon, guiding adult lampreys from the open waters of lakes and oceans to suitable freshwater habitats for reproduction. The olfactory system of migratory adults is exquisitely sensitive to PZS, with detection thresholds in the picomolar range.
In stark contrast, 3-keto petromyzonol sulfate (3kPZS) functions primarily as a potent male sex pheromone. Released by spermiating males at their nests, 3kPZS attracts sexually mature, ovulated females, thereby synchronizing spawning events. This chemical signal is crucial for mate location and successful reproduction in their terminal reproductive phase.
Interestingly, while both compounds can be present in the water, their ratio is critical in dictating the behavioral outcome for mature females. During their upstream migration, lampreys are attracted to the larval pheromone blend containing PZS. However, once they are ready to spawn, their olfactory preference switches. At this stage, PZS can act as a behavioral antagonist, repelling ovulated females from larval odors and preventing them from being diverted from nesting males. This ensures that reproductively viable females are not fruitlessly attracted to areas of larval settlement but instead home in on potential mates.
Quantitative Behavioral and Electrophysiological Responses
The distinct behavioral responses elicited by 3kPZS and PZS have been quantified in various laboratory and field experiments. Two-choice flume assays are commonly used to assess preference or avoidance, while electro-olfactogram (EOG) recordings measure the olfactory sensory neuron response to chemical stimuli.
| Compound | Concentration | Behavioral Response (Ovulated Females) | Experimental Context | Citation |
| This compound sulfate (3kPZS) | 10⁻¹⁰ M to 10⁻¹⁴ M | Attraction, increased upstream movement | Field bioassays | |
| This compound sulfate (3kPZS) | 5 x 10⁻¹³ M | Attraction (positive preference index) | Two-choice flume assay | |
| Petromyzonol sulfate (PZS) | Not specified | Avoidance | Two-choice flume assay | |
| 3kPZS + PZS (Male ratio) | 5 x 10⁻¹³ M 3kPZS | Attraction | Two-choice flume assay | |
| 3kPZS + PZS (Larval ratio) | 5 x 10⁻¹³ M 3kPZS | Repulsion (negative preference index) | Two-choice flume assay |
| Compound | Concentration | EOG Response (Migratory Adults) | Citation |
| Petromyzonol sulfate (PZS) | ~10⁻¹² M | Threshold of detection |
Experimental Protocols
Two-Choice Flume Assay for Behavioral Preference
This laboratory-based assay is designed to quantify the preference or avoidance of a chemical cue by aquatic animals.
-
Apparatus: A rectangular flume is divided longitudinally, creating two parallel channels with a constant, laminar water flow. A holding area is located downstream, and the upstream ends of the channels receive either a control or a test odorant.
-
Animal Preparation: Sexually mature sea lampreys are acclimated to the flume conditions prior to testing.
-
Odorant Delivery: A stock solution of the test compound (e.g., 3kPZS, PZS, or a mixture) is introduced into one channel via a peristaltic pump at a concentration known to elicit a behavioral response. The other channel receives a vehicle control (the solvent used to dissolve the odorant).
-
Data Collection: The time the lamprey spends in each channel is recorded for a set duration, both before and after the introduction of the odorant.
-
Analysis: A preference index is calculated to quantify the behavioral response. A positive index indicates attraction, a negative index indicates repulsion, and an index close to zero suggests a neutral response. The formula for the preference index is: [Time in treated channel after odorant] / [Total time in both channels after odorant] - [Time in treated channel before odorant] / [Total time in both channels before odorant].
Electro-olfactogram (EOG) Recording for Olfactory Sensitivity
EOG is an electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons to a chemical stimulus.
-
Animal Preparation: A migratory adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with oxygenated water.
-
Electrode Placement: The olfactory rosette is exposed, and recording and reference electrodes (Ag/AgCl) are placed on the olfactory epithelium and a nearby non-sensory tissue, respectively.
-
Stimulus Delivery: A series of concentrations of the test compound (e.g., PZS) are delivered to the olfactory epithelium for a brief, controlled duration.
-
Data Acquisition: The voltage changes across the electrodes are amplified, filtered, and recorded. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response.
-
Analysis: The responses to different concentrations are plotted to generate a dose-response curve, from which the detection threshold can be determined.
Signaling Pathways and Neuroendocrine Effects
The perception of 3kPZS and PZS begins in the olfactory epithelium, where these molecules are thought to bind to specific G-protein coupled receptors on olfactory sensory neurons. This interaction initiates an intracellular signaling cascade that results in the generation of an action potential, which is then transmitted to the olfactory bulb in the brain.
While the precise downstream neural circuits are still under investigation, it is clear that these olfactory signals are integrated in higher brain centers to produce a coordinated behavioral and physiological response. In the case of 3kPZS, this response extends beyond immediate attraction.
Exposure to 3kPZS has been shown to prime the neuroendocrine system of immature sea lampreys, particularly the hypothalamic-pituitary-gonadal (HPG) axis. This pheromone modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of reproduction in vertebrates. Furthermore, 3kPZS influences the serotonin (B10506) (5-HT) system in the brain in a sexually dimorphic manner, which may underlie the different behavioral responses observed between males and females.
Caption: Simplified signaling pathway for 3kPZS perception and response in sea lamprey.
Caption: Logical flow of pheromonal influence on sea lamprey migratory and spawning behavior.
Conclusion
The differential roles of this compound sulfate and petromyzonol sulfate in the sea lamprey provide a fascinating example of how subtle molecular modifications can lead to profoundly different behavioral outcomes. PZS, a component of the larval migratory pheromone, guides adults to suitable spawning habitats, while 3kPZS, the male sex pheromone, fine-tunes the final stages of reproduction by attracting ovulated females. The antagonistic interaction of these two compounds in mature females highlights the precision of this chemical communication system. A thorough understanding of these mechanisms, supported by robust experimental data, is not only crucial for advancing our knowledge of vertebrate chemical ecology but also holds potential for the development of novel and targeted control strategies for this invasive species.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and fate of the sea lamprey migratory pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 3-Keto Petromyzonol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-keto petromyzonol (B13829) derivatives, focusing on their structure-activity relationships (SAR). The information presented is curated from experimental data to assist in the evaluation of these compounds for various research and development applications, from pest control to potential therapeutic uses.
Comparative Analysis of Biological Activity
The primary biological activity of 3-keto petromyzonol sulfate (B86663) (3kPZS) and its derivatives lies in their potent pheromonal effects in the sea lamprey (Petromyzon marinus). These compounds elicit specific olfactory and behavioral responses, which are highly dependent on their molecular structure. The following tables summarize the known structure-activity relationships.
Table 1: Olfactory and Behavioral Responses to this compound Derivatives in Sea Lamprey
| Compound/Derivative | Modification from 3kPZS | Olfactory Response (EOG) | Behavioral Response | Key Finding |
| This compound sulfate (3kPZS) | - (Parent Compound) | Potent | Attraction | The primary male sex pheromone that attracts ovulating females.[1][2] |
| Petromyzonol sulfate (PZS) | Reduction of C3-keto to hydroxyl | Potent | Repulsion/Antagonistic | A pheromone antagonist that deters females and masks the attractive effect of 3kPZS.[2] |
| Analogs with additional sulfation at C3, C7, or C12 | Addition of sulfate groups | Variable | Neutral or Repulsive | Increased sulfation generally reduces or reverses the attractive behavioral response to 3kPZS. |
| Analogs with a sulfate group at C24 | Maintained C24-sulfate | Potent | Variable | The C24-sulfate group is crucial for potent olfactory responses. |
| 3-keto allocholic acid | Structural Isomer | Active | Attraction | Another component of the male sea lamprey pheromone that contributes to the attraction of females.[3][4] |
Potential Therapeutic and Broader Biological Activities
While the primary focus of research on this compound derivatives has been on their pheromonal activity, their structural similarity to bile acids suggests they may possess other biological activities relevant to drug development.
Cytotoxicity
Bile acids, the parent compounds of petromyzonol derivatives, are known to exhibit cytotoxic effects, particularly the more hydrophobic forms. This has led to the investigation of bile acid derivatives as potential anti-cancer agents.
General Findings for Bile Acid Derivatives:
-
Hydrophobicity: Increased hydrophobicity of bile acids is often correlated with increased cytotoxicity.
-
Cancer Cell Lines: Certain synthetic bile acid derivatives have shown promising cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.
-
Mechanism: The cytotoxic mechanisms of bile acids can involve membrane disruption, induction of oxidative stress, and apoptosis.
Enzyme Inhibition
Bile acids and their derivatives can act as inhibitors of various enzymes.
General Findings for Bile Acid Derivatives:
-
Sulfotransferases: Bile acids are substrates and can be inhibitors of sulfotransferases, enzymes involved in their metabolism and detoxification.
-
Other Enzymes: Due to their steroidal structure, bile acid derivatives have the potential to interact with a variety of enzymes involved in steroid metabolism and signaling.
Specific enzyme inhibition constants (Ki) for this compound derivatives are not extensively documented. Research in this area could uncover novel therapeutic targets.
Signaling Pathways and Mechanisms of Action
The pheromonal effects of this compound and its derivatives are mediated through the olfactory system, leading to downstream effects on the neuroendocrine system. A key pathway implicated is the Gonadotropin-Releasing Hormone (GnRH) signaling pathway, which plays a central role in regulating reproduction.
GnRH Signaling Pathway
The binding of a ligand, such as a pheromone-induced signal, to the GnRH receptor (GnRHR) on pituitary gonadotrophs initiates a signaling cascade that ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate gonadal function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound derivatives.
Electro-olfactogram (EOG) Recordings
This electrophysiological technique measures the gross electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.
Protocol:
-
Animal Preparation: Adult sea lampreys are anesthetized and immobilized. The gills are continuously perfused with oxygenated water.
-
Electrode Placement: A recording glass microelectrode filled with saline is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Stimulus Delivery: Test compounds (this compound derivatives) and control solutions are delivered to the olfactory epithelium through a delivery tube for a fixed duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.
-
Data Analysis: Responses to derivatives are typically normalized to the response of a standard control substance (e.g., L-arginine) to allow for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of an aquatic animal to a chemical stimulus.
Protocol:
-
Apparatus: A two-current choice flume is used, which is a rectangular tank with a central choice arena where two distinct water currents flow side-by-side.
-
Water Flow: Dechlorinated and temperature-controlled water is introduced at the upstream end of the flume, creating two parallel channels.
-
Acclimation: An individual sea lamprey is placed in the downstream end of the flume and allowed to acclimate for a set period.
-
Odor Introduction: A test compound or a control solution is introduced into one of the two water channels at a constant rate.
-
Behavioral Recording: The position and movement of the lamprey within the choice arena are recorded for a defined duration using an overhead camera.
-
Data Analysis: The time spent in the odor-treated channel versus the control channel is quantified to determine if the compound is an attractant (more time in the odor channel), a repellent (less time in the odor channel), or neutral.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is primarily understood in the context of their pheromonal activity in sea lampreys. Key structural motifs, such as the C3-keto group and the C24-sulfate group, are critical for their biological function. While these compounds have been extensively studied for their role in chemical ecology and pest management, their potential as therapeutic agents remains largely unexplored.
Future research should focus on:
-
Screening for broader biological activities: Systematic screening of this compound derivatives for cytotoxicity against a panel of cancer cell lines and for inhibitory activity against a range of enzymes is warranted.
-
Quantitative SAR studies: Determining specific IC50 and Ki values for a wider range of derivatives will enable more precise structure-activity relationship modeling.
-
Elucidation of molecular mechanisms: Investigating the direct molecular targets and downstream signaling pathways of these compounds in mammalian systems will be crucial for any potential therapeutic development.
This guide serves as a foundational resource for researchers interested in the multifaceted biological activities of this compound derivatives and aims to stimulate further investigation into their potential applications beyond pheromonal communication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 3kPZS as a Migratory Cue: A Comparative Guide
For researchers and professionals in drug development and related scientific fields, the validation of chemosensory cues is paramount for their application. This guide provides an objective comparison of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a well-documented migratory and mating pheromone in sea lampreys (Petromyzon marinus), with its primary alternative for behavioral manipulation, the sea lamprey alarm cue. The information presented is based on independently verified experimental data.
Comparative Performance of Migratory Cues
The effectiveness of 3kPZS as an attractant ("pull") is often compared with the repellent ("push") effects of the sea lamprey alarm cue. While 3kPZS has been shown to increase trapping efficiency, studies suggest that the alarm cue can be a more potent tool for guiding lamprey movement.
| Cue Type | Mechanism of Action | Primary Use | Reported Efficacy | Effective Concentration |
| 3-keto petromyzonol sulfate (3kPZS) | Attractant (Pheromone) | Luring lampreys to traps or specific locations. | Increases trapping efficiency by ~10% in some management scenarios.[1][2] | As low as 10⁻¹⁴ M.[3] |
| Sea Lamprey Alarm Cue | Repellent (Kairomone) | Guiding lampreys away from certain areas and towards traps. | Can be more effective at guiding lamprey than 3kPZS is at attracting them.[1][4] | Not specified in molar concentration, but effective as a crude extract. |
| Larval Extract | Attractant (Mixture) | Attracting migratory lampreys upstream. | Elicits a consistent positive directional response in pre-spawning lampreys. | Contains a natural mixture of compounds, including 3kPZS. |
| Petromyzonol sulfate (PZS) | Pheromone Antagonist | Modulates the response to 3kPZS, particularly in the mating context. | Reduces female attraction to 3kPZS, helping to differentiate between larval and male odors. | Effective in ratios with 3kPZS. |
Dose-Response of 3kPZS in Trapping Scenarios
The efficacy of 3kPZS as a trapping lure is context-dependent, with stream width being a significant factor.
| Stream Width | 3kPZS Application Rate | Effect on Capture Probability |
| Wide (>30 m) | 50 mg/hr | Increased capture rate by 10-15%. |
| Narrow (<15 m) | 50 mg/hr | Generally reduced probabilities of upstream movement, trap encounter, and entrance. |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these migratory cues. Below are summaries of key experimental protocols used in the cited research.
In-stream Behavioral Assay
This protocol is used to assess the behavioral response of sea lampreys to chemical cues in a natural or semi-natural stream environment.
-
Acclimation: Tagged sea lampreys (e.g., with PIT or radio tags) are held in cages in the stream to acclimate to ambient conditions.
-
Cue Application: A stock solution of the chemical cue (e.g., synthesized 3kPZS or alarm cue extract) is introduced into the stream at a controlled rate to achieve a target concentration. A control group is exposed to a vehicle solution (e.g., methanol/water).
-
Behavioral Observation: The movements of the lampreys are monitored, often using antenna arrays to detect the passage of tagged individuals. Observations can include direction of movement (upstream, downstream), preference for the side of the stream with the cue, and time to reach a certain point.
-
Data Analysis: Statistical analyses are used to compare the behavior of lampreys exposed to the cue with the control group.
Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the olfactory response of an animal to a chemical stimulus.
-
Animal Preparation: The lamprey is anesthetized, and its gills are perfused with water. The olfactory epithelium is exposed.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed elsewhere on the head.
-
Stimulus Delivery: A solution containing the odorant of interest (e.g., 3kPZS) is delivered to the olfactory epithelium.
-
Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the EOG response is proportional to the magnitude of the olfactory sensory neuron response.
-
Dose-Response: By applying a range of concentrations, a dose-response curve can be generated to determine the detection threshold.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway for 3kPZS and the workflows for its verification.
Caption: Conceptual signaling pathway of 3kPZS in a sea lamprey olfactory sensory neuron.
Caption: Experimental workflow for the identification and verification of 3kPZS.
Caption: Logical relationship of the "push-pull" strategy using migratory cues.
References
A Comparative Analysis of Synthetic vs. Naturally Derived 3-Keto Petromyzonol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally derived 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent migratory pheromone in the sea lamprey (Petromyzon marinus). The document outlines the methods of production, presents available comparative data, details relevant experimental protocols, and visualizes the proposed biological signaling pathway.
Overview of 3-Keto Petromyzonol Sulfate (3kPZS)
This compound sulfate is a bile acid derivative that functions as a key component of the male sea lamprey's sex pheromone, attracting ovulating females and playing a crucial role in their reproductive behavior.[1][2] Its high potency and specificity have made it a subject of interest for pest management strategies and for studying vertebrate olfactory communication. 3kPZS is naturally produced in the liver of male sea lampreys and is also released by larval lampreys, albeit in different ratios with other bile acids like petromyzonol sulfate (PZS), which can modulate the behavioral response.[1][3] The availability of both naturally derived and synthetically produced 3kPZS raises important questions for researchers regarding purity, scalability, cost-effectiveness, and biological equivalence.
Data Presentation: Synthetic vs. Natural 3kPZS
Table 1: Comparison of Physicochemical and Logistical Properties
| Feature | Synthetic this compound Sulfate | Naturally Derived this compound Sulfate |
| Purity | Typically high (>98% achievable) | Variable, dependent on purification methods |
| Yield | Scalable and predictable | Limited by the biological source and extraction efficiency |
| Consistency | High batch-to-batch consistency | Potential for variability based on donor animal's physiological state |
| Cost | Generally lower for large-scale production | High due to labor-intensive collection and purification |
| Scalability | High | Low and not practical for large quantities |
| Availability | Commercially available from multiple suppliers | Not commercially available; requires in-house extraction |
Table 2: Comparison of Biological Activity
| Feature | Synthetic this compound Sulfate | Naturally Derived this compound Sulfate |
| Biological Activity | Confirmed to be highly active and mimics natural pheromone | The benchmark for biological activity |
| Potency | Effective at concentrations as low as 10⁻¹² M in behavioral assays[4] | Highly potent in inducing behavioral responses in ovulating females |
| Specificity | Elicits specific olfactory and behavioral responses in sea lamprey | The natural ligand for the sea lamprey's olfactory receptors |
Experimental Protocols
Natural Derivation and Purification of 3kPZS
While a detailed, standardized protocol for the extraction of 3kPZS from sea lampreys is not published, the general workflow involves the collection of water conditioned by sexually mature male sea lampreys, followed by solid-phase extraction and purification using high-performance liquid chromatography (HPLC). The natural release rate of 3kPZS from spermiating males is approximately 0.5 mg per hour.
Workflow for Natural 3kPZS Extraction and Purification
Caption: Workflow for the extraction and purification of natural 3kPZS.
Chemical Synthesis of 3kPZS
Detailed, publicly available protocols for the complete chemical synthesis of this compound sulfate are scarce. However, its commercial availability from suppliers such as MedchemExpress, Cayman Chemical, and Santa Cruz Biotechnology indicates that established and scalable synthetic routes have been developed. The synthesis would likely involve a multi-step process starting from a suitable steroid precursor, followed by the introduction of the keto group at the 3-position and sulfation of the C24 hydroxyl group.
Analytical Quantification of 3kPZS by HPLC
The following is a summary of a published HPLC method for the quantification of 3kPZS.
Objective: To quantify the concentration of 3kPZS in aqueous samples.
Principle: The ketone group of 3kPZS is derivatized with dansyl hydrazine (B178648) to form a hydrazone, which has strong UV absorbance and fluorescence, allowing for sensitive detection by HPLC.
Materials:
-
3kPZS standard
-
Dansyl hydrazine solution (1 mg/mL)
-
Glacial acetic acid
-
HPLC grade water and methanol
-
C18 HPLC column
Procedure:
-
To a 5 mL aqueous sample containing 3kPZS, add a two-fold excess of dansyl hydrazine solution.
-
Add a catalytic amount of glacial acetic acid (approximately 1 drop).
-
Allow the reaction to proceed to form the dansyl-3kPZS derivative.
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV/Vis detector.
-
Elute the derivative using a water/methanol gradient.
-
Monitor the absorbance at 333 nm.
-
Quantify the 3kPZS concentration by comparing the peak area to a standard curve generated with known concentrations of 3kPZS.
Signaling Pathway of 3kPZS
The precise olfactory receptor and intracellular signaling cascade for 3kPZS in sea lampreys have not been fully elucidated. However, it is widely accepted that pheromone detection in fish is mediated by G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Based on studies of other bile acid pheromones in fish, a plausible signaling pathway for 3kPZS is proposed below.
Upon binding of 3kPZS to its specific GPCR, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate downstream signaling cascades, ultimately leading to the opening of ion channels, depolarization of the olfactory sensory neuron, and the generation of an action potential that is transmitted to the brain. This neuronal signal is then processed, leading to a behavioral response, such as attraction to the pheromone source. This signaling cascade ultimately influences the hypothalamic-pituitary-gonadal (HPG) axis, modulating reproductive physiology and behavior.
Caption: Proposed olfactory signaling pathway for this compound sulfate.
Conclusion
Both synthetic and naturally derived this compound sulfate are potent inducers of behavioral responses in sea lampreys. Synthetic 3kPZS offers significant advantages in terms of scalability, purity, and cost-effectiveness for research and potential large-scale applications in pest management. While naturally derived 3kPZS serves as the gold standard for biological activity, the high biological potency of its synthetic counterpart makes it a reliable and practical alternative for most research applications. Further studies are needed to fully elucidate the specific olfactory receptors and signaling pathways involved in 3kPZS detection to potentially develop more targeted and effective pheromone-based control strategies.
References
Revolutionizing Lamprey Control: A Meta-Analysis of 3kPZS Pheromone Effectiveness
The invasive sea lamprey (Petromyzon marinus) has posed a significant threat to the fisheries of the Great Lakes for decades, necessitating robust control measures. While traditional methods have successfully reduced lamprey populations by approximately 90% from their peak, the search for more targeted and environmentally benign alternatives continues.[1][2][3] A promising avenue of research and application is the use of the synthetic sea lamprey mating pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), as a biopesticide.[3][4] This guide provides a comprehensive comparison of 3kPZS with other lamprey control methods, supported by experimental data from various field studies.
Comparative Effectiveness of Lamprey Control Methods
The primary methods for sea lamprey control include the use of lampricides, physical barriers, trapping, and more recently, the sterile-male release technique and pheromone-based attractants like 3kPZS.
3kPZS in Lamprey Trapping:
Field studies have consistently demonstrated that baiting traps with 3kPZS significantly increases the capture rates of adult sea lampreys, particularly ovulating females. The pheromone acts as a powerful attractant, luring lampreys to trapping locations. Research has shown that 3kPZS can increase trapping efficiencies by up to 53%, with baited traps capturing up to twice as many sea lampreys as un-baited traps. Field trials conducted between 2009 and 2012, and again in 2017 and 2018, found that higher application rates of 3kPZS (50 mg/h) were most effective at increasing trap catch, especially in wider rivers.
Alternative Control Methods:
-
Lampricides: The primary lampricide used is 3-trifluoromethyl-4-nitrophenol (TFM), often supplemented with niclosamide. These chemicals are applied to streams to target the larval stage of the sea lamprey. While highly effective, concerns remain about their impact on non-target species.
-
Barriers: Physical barriers are constructed to block the upstream migration of spawning sea lampreys, preventing them from reaching suitable spawning habitats.
-
Sterile-Male Release Technique (SMRT): This method involves sterilizing male lampreys and releasing them into the wild to compete with fertile males, thereby reducing reproductive success. Studies have shown that this technique can significantly decrease the number of viable embryos.
| Control Method | Target Life Stage | Primary Mechanism | Key Advantages | Key Disadvantages |
| 3kPZS | Spawning Adults | Chemo-attraction to traps | Highly specific to sea lamprey, environmentally benign, non-lethal. | Effectiveness can vary with stream conditions and application rate. |
| Lampricides (TFM, Niclosamide) | Larvae | Toxicity | High mortality rate for larval lamprey. | Potential impact on non-target organisms. |
| Barriers | Spawning Adults | Physical obstruction | Long-term effectiveness in preventing upstream migration. | Can impede the movement of non-target fish species. |
| Sterile-Male Release Technique (SMRT) | Spawning Adults | Reduction of reproductive success | Species-specific, reduces the need for lampricides. | Logistically complex, requires a large number of sterile males. |
Experimental Protocols
3kPZS Field Trapping Study Protocol
A typical field experiment to evaluate the effectiveness of 3kPZS as a trap bait involves the following steps:
-
Site Selection: Choose experimental streams with known sea lamprey spawning runs.
-
Trap Placement: Install traps at strategic locations, often integrated with sea lamprey barriers.
-
Pheromone Application:
-
Synthesized 3kPZS is dissolved in a solvent (e.g., methanol) and then diluted with stream water.
-
The solution is pumped into the stream at a controlled rate to achieve a target concentration. Concentrations as low as 10⁻¹⁴ M have been shown to be effective in attracting females. Field trials have used application rates ranging from 1 mg/h to 50 mg/h.
-
-
Data Collection:
-
Traps are checked regularly, and the number, sex, and reproductive state of captured lampreys are recorded.
-
Environmental variables such as stream width, water velocity, and temperature are also monitored.
-
-
Control: Control traps without the 3kPZS bait are used for comparison. The treatment (baited vs. unbaited) is often randomly assigned to traps to avoid bias.
Visualizing the Mechanism and Workflow
3kPZS Signaling Pathway in Sea Lamprey
The male sea lamprey releases 3kPZS, which is detected by the olfactory system of the female. This triggers a specific behavioral response, guiding her upstream towards the source of the pheromone, which is typically a nesting male. The neurotransmitter serotonin (B10506) (5-HT) appears to play a role in the sexually dimorphic behavioral responses to 3kPZS.
Experimental Workflow for 3kPZS Field Trials
The workflow for a typical field study on 3kPZS effectiveness follows a structured approach from planning to data analysis.
References
Safety Operating Guide
Navigating the Disposal of 3-Keto Petromyzonol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 3-Keto petromyzonol (B13829), a synthetic intermediate used in pharmaceutical synthesis.
When handling 3-Keto petromyzonol, it is crucial to be aware of the conflicting hazard classifications provided by different suppliers. A Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. In contrast, an SDS from DC Chemicals classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[2].
Given these discrepancies, a cautious approach that adheres to the more stringent safety classification is recommended.
Quantitative Hazard Data Summary
| Hazard Classification | Cayman Chemical SDS | DC Chemicals SDS |
| GHS Classification | Not Classified[1] | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0[1] | Not Provided |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | Not Provided |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocol: Proper Disposal of this compound
The following procedure is based on the precautionary principle, taking into account the most stringent available safety data.
Objective: To outline the safe and compliant disposal of this compound from a laboratory setting.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
-
A designated and properly labeled hazardous waste container
-
Waste disposal manifest or institutional waste tracking forms
Methodology:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Their protocols will take precedence and ensure compliance with local, state, and federal regulations.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container from your EHS department.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
If the this compound is in a solvent, the entire solution should be treated as hazardous waste.
-
-
Transferring Waste:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
Avoid generating dust if handling the solid form.
-
Ensure the container is securely sealed after the transfer.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your EHS department.
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated, secure area until it is collected by your institution's hazardous waste management service.
-
-
Documentation:
-
Complete all necessary waste disposal manifests or tracking forms as required by your institution.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the most up-to-date Safety Data Sheet before handling or disposing of any chemical.
References
Essential Safety and Operational Guidance for Handling 3-Keto Petromyzonol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides crucial safety and logistical information for 3-Keto petromyzonol (B13829), a synthetic intermediate used in pharmaceutical synthesis.[1][2] Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Classification and Safety Precautions
There are conflicting hazard classifications for 3-Keto petromyzonol. While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[3], another classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[4]. Therefore, it is imperative to handle this compound with caution, assuming the more stringent hazard classification to be accurate.
Key Safety Information:
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed.[4] | Wash skin thoroughly after handling. |
| Very toxic to aquatic life with long lasting effects. | Do not eat, drink or smoke when using this product. |
| Avoid release to the environment. | |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Rinse mouth. | |
| Collect spillage. | |
| Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is critical when handling this compound. The following table outlines the recommended PPE based on general best practices for handling chemical compounds of similar potential hazard.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or neoprene chemical-resistant gloves. | To prevent dermal absorption. |
| Body | Long-sleeved lab coat or chemical-resistant coveralls. | To protect skin from splashes and contamination. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound will minimize the risk of exposure and environmental contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (359436-56-9), and appropriate hazard warnings.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
-
Ensure the storage area is clearly marked with the identity of the chemical.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or within a chemical fume hood.
-
Wear the full complement of recommended PPE.
-
Avoid creating dust or aerosols.
-
Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4. Spill Management:
-
In case of a small spill, wear appropriate PPE and carefully scoop the solid material into a labeled waste container.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
